An In-depth Technical Guide to the Synthesis of 2-Hydrazino-1,3-benzoxazole from 2-Mercaptobenzoxazole
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 2-hydrazino-1,3-benzoxazole, a valuable intermediate in the development of novel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-hydrazino-1,3-benzoxazole, a valuable intermediate in the development of novel heterocyclic compounds for pharmaceutical applications.[1] The primary synthetic route detailed herein involves the nucleophilic substitution reaction of 2-mercaptobenzoxazole with hydrazine hydrate.
Reaction Principle
The synthesis proceeds via the reaction of 2-mercaptobenzoxazole with hydrazine hydrate.[2] In this reaction, the hydrazine molecule acts as a nucleophile, attacking the carbon atom at the 2-position of the benzoxazole ring. This leads to the displacement of the mercapto group (-SH) and the formation of the 2-hydrazino derivative. The reaction is typically carried out under reflux conditions, often in the presence of a solvent such as ethanol.[3][4]
Experimental Protocols
Several protocols have been reported for this synthesis. Below are detailed methodologies synthesized from the scientific literature.
Protocol 1: Direct Reflux with Hydrazine Hydrate and Ethanol
This is the most commonly cited method for the synthesis.
Materials:
2-Mercaptobenzoxazole
Hydrazine Hydrate (80-99% solution)
Ethanol
Procedure:
A mixture of 2-mercaptobenzoxazole (0.01 mole, 1.51 g) and hydrazine hydrate (10 ml) is refluxed for 3 hours.[4]
Following the initial reflux, ethanol (15 ml) is added to the reaction mixture, and the reflux is continued for an additional 4 hours.[4]
After cooling the reaction mixture, the precipitated solid is collected by filtration.
The crude product is washed with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.[4]
The final product is purified by recrystallization from ethanol.[4]
Protocol 2: Alternative Synthesis from 2-Chloro-1,3-benzoxazole
For comparative purposes, an alternative synthesis starting from 2-chloro-1,3-benzoxazole is also presented.
Materials:
2-Chloro-1,3-benzoxazole
Hydrazine Hydrate
Diethyl ether
Water
Procedure:
A solution of 2-chloro-1,3-benzoxazole (2.5 g, 16.3 mmol) in diethyl ether (4 mL) is added dropwise to a solution of hydrazine hydrate (4.07 g, 81.4 mmol) in diethyl ether (20 mL). The reaction temperature is maintained below 30°C.[5]
The reaction mixture is then stirred at 20°C for 1 hour.[5]
The solvent is evaporated under reduced pressure.
Water (50 mL) is added to the residue and stirred for 10 minutes.[5]
The solid product is collected by filtration, washed with water (50 mL), and dried to yield the pure product.[5]
Data Presentation
The following tables summarize the quantitative data reported for the synthesis and characterization of 2-hydrazino-1,3-benzoxazole.
Caption: Reaction scheme for the synthesis of 2-hydrazino-1,3-benzoxazole.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Applications in Drug Development
2-Hydrazino-1,3-benzoxazole is a key building block in medicinal chemistry. The presence of the reactive hydrazine group allows for the straightforward synthesis of a variety of derivatives, including hydrazones, pyrazoles, and triazoles, by reacting it with aldehydes, ketones, or other appropriate reagents.[2][8] These resulting heterocyclic structures are of significant interest in drug discovery due to their diverse biological activities, which have been reported to include antimicrobial, anti-inflammatory, and anticancer properties.[2][8] The synthesis of this intermediate is therefore a critical first step for researchers aiming to explore the therapeutic potential of novel benzoxazole-based compounds.
2-Hydrazino-1,3-benzoxazole synthesis from 2-chloro-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the synthesis of 2-hydrazino-1,3-benzoxazole, a versatile intermediate in the development of novel therapeutic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-hydrazino-1,3-benzoxazole, a versatile intermediate in the development of novel therapeutic agents. The primary synthetic route discussed is the nucleophilic substitution reaction of 2-chloro-1,3-benzoxazole with hydrazine hydrate. This document details the experimental protocol, presents key reaction data, and illustrates the synthetic workflow.
Core Synthesis
The synthesis of 2-hydrazino-1,3-benzoxazole is efficiently achieved by reacting 2-chloro-1,3-benzoxazole with an excess of hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the chloride at the 2-position of the benzoxazole ring.
Reaction Data
The following table summarizes the quantitative data for the synthesis of 2-hydrazino-1,3-benzoxazole from 2-chloro-1,3-benzoxazole.
The following protocol is a detailed methodology for the synthesis of 2-hydrazino-1,3-benzoxazole.[1]
Materials:
2-Chloro-1,3-benzoxazole (2.5g, 16.3 mmol)
Hydrazine hydrate (4.07g, 81.4 mmol)
Diethyl ether
Water
Procedure:
Prepare a solution of hydrazine hydrate (4.07g, 81.4 mmol) in diethyl ether (20 mL).
In a separate flask, dissolve 2-chloro-1,3-benzoxazole (2.5g, 16.3 mmol) in diethyl ether (4 mL).
Add the 2-chloro-1,3-benzoxazole solution dropwise to the hydrazine hydrate solution while maintaining the reaction temperature below 30°C.
Stir the resulting reaction mixture at 20°C for 1 hour.
Evaporate the solvent under reduced pressure.
To the residue, add water (50 mL) and stir the mixture for 10 minutes.
Collect the solid product by filtration.
Wash the filter cake with water (50 mL).
Dry the filter cake to obtain pure 2-hydrazino-1,3-benzoxazole (2g, 82.4% yield) as a white solid.
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of 2-hydrazino-1,3-benzoxazole.
Caption: Synthetic workflow for 2-hydrazino-1,3-benzoxazole.
Applications in Drug Development
2-Hydrazino-1,3-benzoxazole is a valuable building block for the synthesis of various heterocyclic compounds with potential biological activities. For instance, it can be reacted with 2,4-dioxopentanoic acid methyl ester to prepare pyrazole compounds.[1] Derivatives of 2-hydrazinobenzoxazole have been investigated for their antimicrobial activities.[2] This highlights the importance of 2-hydrazino-1,3-benzoxazole as a scaffold in medicinal chemistry for the development of new therapeutic agents.[3]
While the direct signaling pathways of 2-hydrazino-1,3-benzoxazole are not the primary focus of its use, its derivatives are designed to interact with specific biological targets. The experimental workflow for evaluating these derivatives often involves antimicrobial susceptibility testing against various bacterial and fungal strains to determine their minimum inhibitory concentrations.[2]
The logical relationship for the further use of 2-hydrazino-1,3-benzoxazole in creating more complex, biologically active molecules is depicted below.
Caption: Application workflow of 2-hydrazino-1,3-benzoxazole.
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazino-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydrazino-1,3-benzoxazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazino-1,3-benzoxazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular structure, featuring a fused benzene and oxazole ring with a reactive hydrazine moiety, makes it a valuable intermediate in the synthesis of a wide array of novel compounds with diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydrazino-1,3-benzoxazole, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of 2-Hydrazino-1,3-benzoxazole are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Detailed methodologies for the synthesis and characterization of 2-Hydrazino-1,3-benzoxazole are essential for its practical application in research.
Synthesis Methodologies
There are two primary routes for the synthesis of 2-Hydrazino-1,3-benzoxazole reported in the literature.
Method 1: From 2-Mercaptobenzoxazole
This method involves a two-step process starting from o-aminophenol.
Step 1: Synthesis of 2-Mercaptobenzoxazole (N1)
A mixture of o-aminophenol and carbon disulfide in an alcoholic potassium hydroxide solution is prepared.
The reaction mixture is refluxed for several hours.
The resulting product, 2-mercaptobenzoxazole, is isolated and purified.[6]
Step 2: Synthesis of 2-Hydrazino-1,3-benzoxazole (N2)
The synthesized 2-mercaptobenzoxazole is treated with hydrazine monohydrate (80%).[6]
The reaction is typically carried out in an appropriate solvent like ethanol.
The mixture is refluxed, and upon completion, the product is isolated, yielding 2-Hydrazino-1,3-benzoxazole.[6]
Method 2: From 2-Chloro-1,3-benzoxazole
This alternative route provides a good yield of the target compound.
Procedure:
A solution of 2-chloro-1,3-benzoxazole (16.3 mmol) in diethyl ether (4 mL) is prepared.
This solution is added dropwise to a solution of hydrazine hydrate (NH₂H₄·H₂O, 81.4 mmol) in diethyl ether (20 mL).
The reaction temperature is maintained below 30°C during the addition.
The mixture is then stirred at 20°C for 1 hour.
The solvent is evaporated, and water (50 mL) is added to the residue and stirred for 10 minutes.
The resulting solid is collected by filtration, washed with water (50 mL), and dried to obtain pure 2-Hydrazino-1,3-benzoxazole.
Diagram 1: Synthesis routes for 2-Hydrazino-1,3-benzoxazole.
Characterization Protocols
The structural confirmation of synthesized 2-Hydrazino-1,3-benzoxazole is typically achieved through standard spectroscopic methods.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic functional groups. Key absorption bands would include N-H stretching vibrations for the hydrazine group and C=N stretching of the oxazole ring.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the proton environment in the molecule. The spectrum for 2-Hydrazino-1,3-benzoxazole would show distinct signals for the aromatic protons on the benzene ring and the protons of the hydrazine group (-NH-NH₂).
¹³C NMR: Used to confirm the carbon framework of the molecule.
Biological Activities and Applications
2-Hydrazino-1,3-benzoxazole serves as a crucial building block for the synthesis of various biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological effects.
Antimicrobial Activity: Derivatives have been synthesized that show significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains like Candida albicans.[6] For instance, reacting 2-hydrazinobenzoxazole with substituted acetophenones has yielded derivatives with potent antimicrobial properties.
Anticancer Potential: The benzoxazole scaffold is present in several anticancer agents. The reactive hydrazine group of 2-Hydrazino-1,3-benzoxazole allows for the facile synthesis of hydrazones and other derivatives, which are being explored for their potential as novel cancer therapeutics.[1][2]
Enzyme Inhibition: This compound and its derivatives are utilized in biochemical research to study enzyme interactions and mechanisms, which can aid in the discovery of new therapeutic targets.[1]
Anti-inflammatory and Analgesic Effects: Some hydrazone derivatives incorporating the benzoxazole moiety have been reported to possess anti-inflammatory and analgesic properties.
The versatility of the hydrazine group allows for the creation of large libraries of derivative compounds, which can then be screened for various biological activities. This makes 2-Hydrazino-1,3-benzoxazole a highly valuable scaffold in drug discovery programs.
Diagram 2: Drug development workflow using the 2-Hydrazino-1,3-benzoxazole scaffold.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Hydrazino-1,3-benzoxazole is classified with the following hazards:
H301: Toxic if swallowed (Acute toxicity, oral, Category 3).[3]
Wear protective gloves, clothing, eye protection, and face protection.
Do not eat, drink, or smoke when using this product.
Wash hands thoroughly after handling.
Store in a well-ventilated place. Keep container tightly closed.
Store locked up.
It is recommended to store the compound in a dark place, under an inert atmosphere, and at low temperatures (e.g., in a freezer under -20°C) to ensure stability.[4][5]
Conclusion
2-Hydrazino-1,3-benzoxazole is a compound of considerable importance in synthetic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the development of novel therapeutic agents and advanced materials. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this valuable chemical scaffold in their scientific endeavors. Further research into the specific mechanisms of action of its derivatives will continue to unlock its full potential in drug discovery and beyond.
An In-depth Technical Guide to 2-Hydrazino-1,3-benzoxazole (CAS: 15062-88-1)
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydrazino-1,3-benzoxazole is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and mate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazino-1,3-benzoxazole is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive hydrazine group attached to the benzoxazole scaffold, make it a versatile building block for the synthesis of a wide array of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of 2-Hydrazino-1,3-benzoxazole, including its chemical and physical properties, detailed synthesis protocols, and its applications in the development of therapeutic agents. Particular focus is given to the derivatization of this core structure and the biological activities of the resulting compounds, such as their antimicrobial and anticancer properties. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
2-Hydrazino-1,3-benzoxazole is a solid at room temperature with a melting point reported to be above 136 °C. It is characterized by its molecular formula, C₇H₇N₃O, and a molecular weight of 149.15 g/mol . The structural and property data for this compound are summarized in the table below.
The structural elucidation of 2-Hydrazino-1,3-benzoxazole is supported by various spectroscopic techniques. Below is a summary of the available spectroscopic data.
¹³C NMR data for benzoxazole derivatives suggest characteristic shifts for the carbon atoms in the heterocyclic and benzene rings. For the parent benzoxazole, the C2 carbon appears around 152 ppm, while the carbons of the benzene ring (C4-C7) appear between 110 and 150 ppm.
Infrared spectroscopy of benzoxazole derivatives shows characteristic absorption bands. For instance, the N-H stretching of the hydrazine group is expected in the region of 3200-3400 cm⁻¹. The C=N stretching of the oxazole ring typically appears around 1615-1680 cm⁻¹.
Mass Spectrometry
The mass spectrum of 2-Hydrazino-1,3-benzoxazole would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns of benzoxazoles often involve the cleavage of the oxazole ring with the loss of CO and HCN.
Synthesis of 2-Hydrazino-1,3-benzoxazole
Several synthetic routes to 2-Hydrazino-1,3-benzoxazole have been reported. The most common methods involve the reaction of a suitable 2-substituted benzoxazole with hydrazine hydrate.
From 2-Mercapto-1,3-benzoxazole
This method involves the nucleophilic substitution of the thiol group in 2-mercapto-1,3-benzoxazole with hydrazine.
Experimental Protocol:
A mixture of 2-mercapto-1,3-benzoxazole and an excess of hydrazine hydrate is refluxed.
The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield 2-Hydrazino-1,3-benzoxazole.
From 2-Chloro-1,3-benzoxazole
An alternative synthesis involves the reaction of 2-chloro-1,3-benzoxazole with hydrazine hydrate.
Experimental Protocol:
To a solution of 2-chloro-1,3-benzoxazole in a suitable solvent, hydrazine hydrate is added dropwise at a controlled temperature.
The reaction mixture is stirred for a specified period at room temperature or with gentle heating.
After the reaction is complete, the solvent is removed under reduced pressure.
The residue is then treated with water to precipitate the product, which is collected by filtration, washed, and dried.
Reactivity and Derivatization
The hydrazine moiety of 2-Hydrazino-1,3-benzoxazole is a key functional group that allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Synthesis of Hydrazones
2-Hydrazino-1,3-benzoxazole readily reacts with various aldehydes and ketones to form the corresponding hydrazones. These reactions are typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid.
General Experimental Protocol for Hydrazone Synthesis:
Equimolar amounts of 2-Hydrazino-1,3-benzoxazole and the desired carbonyl compound are dissolved in ethanol.
A few drops of glacial acetic acid are added as a catalyst.
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
Upon cooling, the hydrazone product often precipitates and can be collected by filtration and purified by recrystallization.
Synthesis of Pyrazole Derivatives
The reaction of 2-Hydrazino-1,3-benzoxazole with 1,3-dicarbonyl compounds is a common method for the synthesis of pyrazole derivatives.
Experimental Workflow for Pyrazole Synthesis:
Caption: General workflow for the synthesis of pyrazole derivatives.
Biological Activities of 2-Hydrazino-1,3-benzoxazole Derivatives
While the biological activity of the parent compound is not extensively documented, its derivatives have shown significant promise as antimicrobial and anticancer agents.
Antimicrobial Activity
Derivatives of 2-Hydrazino-1,3-benzoxazole, particularly hydrazones, have been synthesized and evaluated for their activity against a range of bacteria and fungi. Some of these compounds have demonstrated potent antimicrobial effects.
Mechanism of Action: The antimicrobial mechanism of some benzoxazole derivatives is believed to involve the inhibition of bacterial DNA gyrase.[5] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.
Experimental Protocol for Antimicrobial Susceptibility Testing (Microdilution Method):
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
Serial dilutions of the compounds are prepared in microtiter plates containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
The wells are inoculated with a standardized suspension of the test microorganisms.
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.
Anticancer Activity
Several derivatives of 2-Hydrazino-1,3-benzoxazole have been investigated for their potential as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines.
Mechanism of Action: The anticancer activity of certain benzoxazole derivatives has been attributed to their ability to inhibit receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases disrupts downstream signaling pathways, leading to apoptosis and reduced tumor growth.
VEGFR-2 Signaling Pathway:
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, survival, and migration, which are essential for angiogenesis. Benzoxazole derivatives can inhibit VEGFR-2, thereby blocking these pro-angiogenic signals.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
EGFR Signaling Pathway:
The binding of ligands like EGF to EGFR leads to receptor dimerization and activation of its tyrosine kinase domain. This triggers downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which drive cell proliferation and survival. Inhibition of EGFR by benzoxazole derivatives can block these signals and induce apoptosis in cancer cells.
Caption: Inhibition of the EGFR signaling pathway by benzoxazole derivatives.
Conclusion
2-Hydrazino-1,3-benzoxazole is a valuable and versatile chemical entity with significant potential in the development of new therapeutic agents. Its straightforward synthesis and the reactivity of its hydrazine group allow for the creation of diverse libraries of derivatives. The demonstrated antimicrobial and anticancer activities of these derivatives, through mechanisms such as DNA gyrase and receptor tyrosine kinase inhibition, highlight the importance of the benzoxazole scaffold in medicinal chemistry. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action is warranted and holds promise for the discovery of new and effective drugs. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of 2-Hydrazino-1,3-benzoxazole and its potential applications.
Spectroscopic Characterization of 2-Hydrazino-1,3-benzoxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydrazino-1,3-benzoxazole, a versatile heterocyclic compou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydrazino-1,3-benzoxazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant chemical and analytical workflows.
Introduction
2-Hydrazino-1,3-benzoxazole is a valuable intermediate in the synthesis of a variety of bioactive molecules, including potential anticancer and antimicrobial agents.[1][2] Its unique structure, featuring a benzoxazole core and a reactive hydrazine group, allows for diverse chemical modifications, making it a key building block in the development of novel therapeutic compounds and functional materials.[1] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development activities. This guide summarizes the essential spectroscopic data and methodologies for the comprehensive analysis of 2-Hydrazino-1,3-benzoxazole.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Hydrazino-1,3-benzoxazole based on available literature.
¹H NMR Spectroscopy
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
8.76
br s
1H
-NH- (hydrazine)
7.31
d, J= 7.7Hz
1H
Aromatic CH
7.22
d, J = 7.3Hz
1H
Aromatic CH
7.09
dt, J= 1.0, 7.7Hz
1H
Aromatic CH
6.95
dt, J= 1.1, 7.7Hz
1H
Aromatic CH
4.47
br s
2H
-NH₂ (hydrazine)
Solvent: DMSO-d₆, Frequency: 400MHz
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Functional Group
3400-3200
N-H stretching (hydrazine)
3100-3000
C-H stretching (aromatic)
1650-1600
C=N stretching (benzoxazole ring)
1600-1450
C=C stretching (aromatic)
1280-1200
C-N stretching
1100-1000
C-O-C stretching (benzoxazole ring)
Mass Spectrometry (MS)
The exact mass spectrum is not detailed in the provided search results. However, for a compound with the molecular formula C₇H₇N₃O, the expected molecular ion peak [M]⁺ would be at m/z 149.06. Fragmentation patterns would likely involve the loss of hydrazine-related fragments and cleavage of the benzoxazole ring.
m/z
Assignment
149
[M]⁺
Experimental Protocols
Synthesis of 2-Hydrazino-1,3-benzoxazole
This protocol is based on the reaction of 2-chloro-1,3-benzoxazole with hydrazine hydrate.
Materials:
2-chloro-1,3-benzoxazole
Hydrazine hydrate (NH₂NH₂·H₂O)
Diethyl ether
Water
Procedure:
Prepare a solution of hydrazine hydrate (4.07g, 81.4mmol) in diethyl ether (20mL).
In a separate flask, dissolve 2-chloro-1,3-benzoxazole (2.5g, 16.3mmol) in diethyl ether (4mL).
Add the 2-chloro-1,3-benzoxazole solution dropwise to the hydrazine hydrate solution, ensuring the reaction temperature is maintained below 30°C.
Stir the reaction mixture at 20°C for 1 hour.
Evaporate the solvent under reduced pressure.
Add water (50mL) to the residue and stir for 10 minutes.
Collect the solid product by filtration.
Wash the filter cake with water (50mL).
Dry the filter cake to obtain the pure 2-Hydrazino-1,3-benzoxazole.
Spectroscopic Analysis
Instrumentation:
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
Fourier-Transform Infrared (FTIR) Spectrometer
Mass Spectrometer (e.g., ESI or EI)
UV-Vis Spectrophotometer
Protocols:
¹H NMR Spectroscopy: Dissolve a small sample of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum and process the data to identify chemical shifts, multiplicities, and integrations.
Infrared (IR) Spectroscopy: Prepare a sample of the compound (e.g., as a KBr pellet or a thin film) and record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry: Introduce a solution of the sample into the mass spectrometer to obtain the mass spectrum and identify the molecular ion peak and fragmentation patterns.
UV-Vis Spectroscopy: Dissolve the compound in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 10⁻⁵ M) and record the absorption spectrum to determine the maximum absorption wavelengths (λₘₐₓ).[3]
Visualizations
The following diagrams illustrate the synthesis workflow, a general spectroscopic characterization process, and a potential biological pathway for benzoxazole derivatives.
Caption: Synthesis workflow for 2-Hydrazino-1,3-benzoxazole.
Caption: General workflow for spectroscopic characterization.
Caption: Putative antimicrobial action of benzoxazole derivatives.
An In-depth Technical Guide to the Spectroscopic Data of 2-Hydrazino-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available ¹H NMR and a discussion on the expected ¹³C NMR spectral data for 2-Hydrazino-1,3-be...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available ¹H NMR and a discussion on the expected ¹³C NMR spectral data for 2-Hydrazino-1,3-benzoxazole. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its structure through spectroscopic methods is crucial for its application in research and development.
¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H NMR data and provide expected ranges for the ¹³C NMR chemical shifts of 2-Hydrazino-1,3-benzoxazole.
¹H NMR Data
The ¹H NMR spectrum of 2-Hydrazino-1,3-benzoxazole was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
-NH- (Hydrazino)
8.76
broad singlet
-
1H
Aromatic CH
7.31
doublet
7.7
1H
Aromatic CH
7.22
doublet
7.3
1H
Aromatic CH
7.09
doublet of triplets
1.0, 7.7
1H
Aromatic CH
6.95
doublet of triplets
1.1, 7.7
1H
-NH₂ (Hydrazino)
4.47
broad singlet
-
2H
Table 1: ¹H NMR spectral data for 2-Hydrazino-1,3-benzoxazole in DMSO-d₆ at 400 MHz.[1]
¹³C NMR Data
As of the latest data available, specific experimentally determined ¹³C NMR data for 2-Hydrazino-1,3-benzoxazole has not been reported in the cited literature. However, based on the known chemical shift ranges for benzoxazole derivatives, the expected approximate chemical shifts for the carbon atoms of 2-Hydrazino-1,3-benzoxazole are presented below.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
C2 (C=N)
160 - 170
C3a (Ar-C)
140 - 150
C7a (Ar-C)
145 - 155
C4, C5, C6, C7 (Ar-CH)
108 - 125
Table 2: Expected ¹³C NMR chemical shift ranges for the benzoxazole core of 2-Hydrazino-1,3-benzoxazole.
Experimental Protocols
The following section details the synthetic procedure for 2-Hydrazino-1,3-benzoxazole, which also serves as the sample preparation method for NMR analysis.
Synthesis of 2-Hydrazino-1,3-benzoxazole
A solution of 2-chloro-1,3-benzoxazole (2.5g, 16.3mmol) in diethyl ether (4mL) was added dropwise to a solution of hydrazine hydrate (NH₂NH₂·H₂O) (4.07g, 81.4mmol) in diethyl ether (20mL), ensuring the reaction temperature was maintained below 30℃. The resulting mixture was stirred at 20℃ for 1 hour. Following the reaction, the solvent was removed by evaporation. Water (50mL) was added to the residue and stirred for 10 minutes. The solid product was collected by filtration and the filter cake was washed with water (50mL). The collected solid was then dried to yield pure 2-Hydrazino-1,3-benzoxazole as a white solid (2g, 82.4% yield).[1]
NMR Sample Preparation and Data Acquisition
For NMR analysis, a small quantity of the purified 2-Hydrazino-1,3-benzoxazole is dissolved in a deuterated solvent, in this case, DMSO-d₆. The solution is then transferred to an NMR tube for analysis. The ¹H NMR spectrum was acquired on a 400 MHz NMR spectrometer.
Logical Workflow for NMR Data Analysis
The process of analyzing the NMR data to elucidate the structure of 2-Hydrazino-1,3-benzoxazole follows a logical progression. This workflow ensures that all spectral information is considered for an accurate structural assignment.
Caption: Workflow for the structural elucidation of 2-Hydrazino-1,3-benzoxazole using NMR spectroscopy.
Infrared Spectroscopy of 2-Hydrazino-1,3-benzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 2-Hydrazino-1,3-benzoxazole. Due to the limited availability of dire...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 2-Hydrazino-1,3-benzoxazole. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a detailed predicted spectrum based on the analysis of structurally analogous compounds, namely 2-aminobenzoxazole and 2-hydrazinobenzothiazole. The vibrational mode assignments provided are derived from established group frequency correlations and a comparative analysis of these related molecules.
Core Data Presentation: Predicted Infrared Absorption Data
The following table summarizes the predicted key infrared absorption bands for 2-Hydrazino-1,3-benzoxazole. These predictions are based on the functional groups present in the molecule and data from structurally similar compounds.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode Assignment
3350 - 3200
Medium-Strong, Broad
N-H stretching (asymmetric and symmetric) of the hydrazino group
3100 - 3000
Medium
C-H stretching (aromatic)
~1640
Strong
C=N stretching (benzoxazole ring)
~1610
Medium-Strong
N-H bending (scissoring) of the hydrazino group
1580 - 1450
Medium-Strong (multiple bands)
C=C stretching (aromatic ring)
~1250
Strong
C-O-C stretching (asymmetric) of the benzoxazole ring
~1020
Medium
C-O-C stretching (symmetric) of the benzoxazole ring
Below 900
Medium-Weak
C-H out-of-plane bending (aromatic)
Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method
This section outlines a detailed methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like 2-Hydrazino-1,3-benzoxazole using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
Fourier-Transform Infrared (FT-IR) Spectrometer
Hydraulic press with a pellet die (e.g., 13 mm diameter)
Agate mortar and pestle
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours and stored in a desiccator.
Analytical balance (readable to 0.1 mg)
Spatula
Sample of 2-Hydrazino-1,3-benzoxazole (solid)
Infrared lamp (optional, for drying)
Procedure:
Sample Preparation:
Weigh approximately 1-2 mg of the 2-Hydrazino-1,3-benzoxazole sample.
In the agate mortar, grind the sample into a very fine powder. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.
Mixing with KBr:
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.
Add the KBr to the mortar containing the ground sample.
Gently but thoroughly mix the sample and KBr using the pestle for 1-2 minutes until a homogeneous mixture is obtained. Avoid vigorous grinding which can increase the KBr's exposure to atmospheric moisture.
Pellet Formation:
Carefully transfer a portion of the mixture into the pellet die.
Distribute the powder evenly to ensure a uniform pellet thickness.
Assemble the die and place it in the hydraulic press.
Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
Slowly release the pressure and carefully disassemble the die.
Spectral Acquisition:
Place the resulting KBr pellet in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum using an empty sample holder or a pure KBr pellet.
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
Identify the key absorption bands in the spectrum.
Correlate the observed wavenumbers with the vibrational modes of the functional groups present in 2-Hydrazino-1,3-benzoxazole to confirm its structure.
Visualizations
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of 2-Hydrazino-1,3-benzoxazole using the KBr pellet method.
Caption: Workflow for FT-IR analysis of 2-Hydrazino-1,3-benzoxazole.
Key Functional Group Vibrations
This diagram illustrates the key functional groups in 2-Hydrazino-1,3-benzoxazole and their corresponding characteristic IR vibrational modes.
Caption: Key functional groups and their IR vibrations.
Exploratory
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Hydrazino-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydrazino-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazino-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile intermediate in the synthesis of a wide range of bioactive molecules and functional materials.[1] This technical guide provides a comprehensive overview of the current understanding of its molecular structure and conformation. While detailed crystallographic data for 2-Hydrazino-1,3-benzoxazole is not extensively available in the current body of scientific literature, this guide synthesizes available spectroscopic information and draws parallels from structurally related compounds to elucidate its key structural features. This document also outlines the standard experimental and computational methodologies that would be employed for a thorough structural and conformational analysis.
Introduction
2-Hydrazino-1,3-benzoxazole (C₇H₇N₃O, CAS RN: 15062-88-1) possesses a fused bicyclic benzoxazole core with a hydrazino group at the 2-position.[2][3] This unique combination of a rigid aromatic system and a reactive nucleophilic hydrazino moiety makes it a valuable building block in drug discovery, particularly in the development of anticancer and antimicrobial agents.[1] An in-depth understanding of its three-dimensional structure, preferred conformations, and electronic properties is crucial for rational drug design and the development of novel materials.
Molecular Structure
The molecular structure of 2-Hydrazino-1,3-benzoxazole consists of a planar benzoxazole ring system linked to a flexible hydrazino group. The benzoxazole moiety is an aromatic bicyclic heterocycle, where a benzene ring is fused to an oxazole ring.
Below is a diagram illustrating the chemical structure of 2-Hydrazino-1,3-benzoxazole.
Caption: Chemical structure of 2-Hydrazino-1,3-benzoxazole.
Spectroscopic Data
Spectroscopic methods are fundamental in elucidating the molecular structure of compounds. For 2-Hydrazino-1,3-benzoxazole, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide key insights.
Note: The chemical shift for the -NH proton is an estimation based on typical values for similar functional groups and may vary depending on the solvent and concentration.
Molecular Conformation
The conformation of 2-Hydrazino-1,3-benzoxazole is largely determined by the rotation around the C2-N (hydrazino) single bond. The benzoxazole ring system is rigid and planar. The hydrazino group, however, can adopt different spatial orientations.
Computational modeling, though not specifically reported for this molecule, would be the ideal tool to investigate the conformational landscape. Such studies would typically involve quantum mechanical calculations (e.g., Density Functional Theory - DFT) to determine the relative energies of different conformers and the energy barriers for their interconversion. The planarity of the benzoxazole ring system suggests that the primary conformational flexibility arises from the exocyclic hydrazino group.
Experimental Protocols
Detailed experimental protocols for the structural characterization of 2-Hydrazino-1,3-benzoxazole are not explicitly available. However, based on standard laboratory practices for similar compounds, the following methodologies would be employed.
Synthesis
A common synthetic route to 2-Hydrazino-1,3-benzoxazole involves the treatment of 2-mercaptobenzoxazole with hydrazine hydrate.[4]
Caption: A typical synthetic workflow for 2-Hydrazino-1,3-benzoxazole.
Protocol:
2-Mercaptobenzoxazole is dissolved in a suitable solvent, such as ethanol.
An excess of hydrazine hydrate is added to the solution.
The reaction mixture is refluxed for several hours.
The solvent is removed under reduced pressure.
The crude product is purified by recrystallization from an appropriate solvent to yield pure 2-Hydrazino-1,3-benzoxazole.[4]
X-ray Crystallography
To obtain definitive data on bond lengths, bond angles, and the solid-state conformation, single-crystal X-ray diffraction is the gold standard.
Hypothetical Protocol:
Crystal Growth: Single crystals of 2-Hydrazino-1,3-benzoxazole would be grown, likely by slow evaporation of a saturated solution in a suitable solvent system.
Data Collection: A suitable crystal would be mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data would be collected over a range of angles.
Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.
Computational Chemistry
Computational methods are invaluable for exploring conformational preferences and electronic properties.
Hypothetical Protocol:
Model Building: The 3D structure of 2-Hydrazino-1,3-benzoxazole would be built using molecular modeling software.
Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers.
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers would be optimized using a quantum mechanical method (e.g., DFT with a suitable basis set like 6-31G*). Frequency calculations would be performed to confirm that the optimized structures are true energy minima.
Property Calculations: Various molecular properties, such as electrostatic potential maps and molecular orbital energies, could be calculated to understand the molecule's reactivity and electronic nature.
Conclusion
2-Hydrazino-1,3-benzoxazole is a molecule of considerable synthetic utility. While a complete, experimentally determined three-dimensional structure is not yet available in the public domain, spectroscopic data and the principles of structural chemistry provide a solid foundation for understanding its molecular architecture. The benzoxazole core imparts rigidity and planarity, while the exocyclic hydrazino group introduces conformational flexibility and a key site for further chemical modification. Future research involving single-crystal X-ray diffraction and high-level computational studies will be instrumental in providing a more detailed and quantitative picture of the structure and conformation of this important heterocyclic compound, which will undoubtedly aid in its further application in drug discovery and materials science.
Navigating the Physicochemical Landscape of 2-Hydrazino-1,3-benzoxazole: A Technical Guide to Solubility and Stability
For Immediate Release This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydrazino-1,3-benzoxazole, a versatile heterocyclic compound with significant potential in medicinal chemi...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydrazino-1,3-benzoxazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation frameworks to guide further investigation of this promising molecule.
Introduction to 2-Hydrazino-1,3-benzoxazole
2-Hydrazino-1,3-benzoxazole (CAS No. 15062-88-1) is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a hydrazine substituent at the 2-position.[3][4] Its unique structural motifs make it a valuable intermediate in the synthesis of a variety of bioactive molecules, including those with potential anticancer and antimicrobial properties.[1][2] A thorough understanding of its solubility and stability is paramount for its effective use in research and development, ensuring the reliability and reproducibility of experimental results and the quality of resulting products.
Solubility Profile
Currently, publicly available quantitative solubility data for 2-Hydrazino-1,3-benzoxazole is limited. However, qualitative assessments indicate its solubility characteristics in common laboratory solvents.
Qualitative Solubility Data
Table 1: Qualitative Solubility of 2-Hydrazino-1,3-benzoxazole
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocols are recommended.
This method determines the equilibrium solubility of a compound in a given solvent.
Preparation of Saturated Solution: Add an excess amount of 2-Hydrazino-1,3-benzoxazole to a known volume of the selected solvent in a sealed vial.
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visually confirmed.
Sample Collection and Preparation: After equilibration, allow the solution to stand undisturbed to permit the settling of excess solid. Carefully withdraw an aliquot of the supernatant.
Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
Quantification: Analyze the concentration of 2-Hydrazino-1,3-benzoxazole in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Reporting: Express the solubility in mg/mL or mol/L.
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.
Stock Solution Preparation: Prepare a concentrated stock solution of 2-Hydrazino-1,3-benzoxazole in a highly solubilizing solvent like DMSO.
Serial Dilution: Serially dilute the stock solution in the target aqueous buffer.
Precipitation Detection: Monitor the solutions for the first sign of precipitation using nephelometry or turbidimetry.
Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.
Kinetic Solubility Determination Workflow
Stability Profile and Forced Degradation Studies
The recommended storage conditions for 2-Hydrazino-1,3-benzoxazole are in a dark place, under an inert atmosphere, and at -20°C, suggesting potential instability to light, oxygen, and heat.[5][6] To fully characterize its stability, forced degradation studies are essential. These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9]
Recommended Forced Degradation Conditions
Table 2: Recommended Conditions for Forced Degradation Studies of 2-Hydrazino-1,3-benzoxazole
Stress Condition
Proposed Method
Acid Hydrolysis
0.1 M HCl at room temperature and 60°C
Base Hydrolysis
0.1 M NaOH at room temperature and 60°C
Neutral Hydrolysis
Water at 60°C
Oxidative Degradation
3% H₂O₂ at room temperature
Thermal Degradation
Solid-state sample heated at a temperature above the recommended storage temperature (e.g., 60°C)
Photodegradation
Expose a solution and solid sample to a combination of UV and visible light as per ICH Q1B guidelines
Experimental Protocol for Forced Degradation Studies
Sample Preparation: Prepare solutions of 2-Hydrazino-1,3-benzoxazole in the respective stress media. For solid-state thermal stress, use the neat compound.
Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours).
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.
Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.
Tautomeric Equilibria in 2-Hydrazino-1,3-benzoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 2-hydrazino-1,3-benzoxazole are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-hydrazino-1,3-benzoxazole are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the tautomeric forms of 2-hydrazino-1,3-benzoxazole derivatives, focusing on the prevalent amino-imino equilibrium. It details the synthesis of these compounds, the experimental protocols used for their characterization, and the spectroscopic and computational methods employed to elucidate their tautomeric behavior. This document serves as a resource for researchers and professionals engaged in the design and development of novel therapeutics based on the benzoxazole scaffold.
Introduction
The 2-hydrazino-1,3-benzoxazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a hydrazino group at the 2-position introduces the possibility of tautomerism, a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of 2-hydrazino-1,3-benzoxazole derivatives, the primary tautomeric equilibrium is between the amino and imino forms. The predominance of a particular tautomer can be influenced by factors such as the nature of substituents, the solvent, and the solid-state packing forces. Understanding and controlling this tautomeric balance is critical for drug design, as different tautomers can exhibit distinct pharmacological profiles and physicochemical properties.
Synthesis of 2-Hydrazino-1,3-benzoxazole Derivatives
The synthesis of 2-hydrazino-1,3-benzoxazole and its derivatives typically involves a multi-step process, starting from readily available precursors.
Synthesis of 2-Hydrazinobenzoxazole
A common route to 2-hydrazinobenzoxazole (N2) begins with the reaction of ortho-aminophenol with carbon disulfide in an alcoholic potassium hydroxide solution to yield 2-mercaptobenzoxazole (N1). Subsequently, 2-mercaptobenzoxazole is treated with hydrazine monohydrate and refluxed for an extended period until the evolution of hydrogen sulfide ceases, affording the desired 2-hydrazinobenzoxazole.[1]
Synthesis of 2-[(α-methylbenzylidene)-hydrazino]benzoxazole Derivatives
Derivatives can be synthesized by reacting 2-hydrazinobenzoxazole with substituted acetophenones in an ethanol medium.[2] This condensation reaction yields the corresponding hydrazone derivatives.
General Synthesis of Hydrazone Derivatives
A number of hydrazone derivatives can be prepared by reacting 2-hydrazinobenzoxazole with various benzaldehydes.[1]
Tautomeric Forms of 2-Hydrazino-1,3-benzoxazole
The tautomerism in 2-hydrazino-1,3-benzoxazole derivatives is primarily an amino-imino tautomerism. The two main forms are the amino tautomer and the imino tautomer.
Amino Tautomer: In this form, the exocyclic nitrogen atom is an amino group (-NH2), and the endocyclic nitrogen atom of the benzoxazole ring is double-bonded to the C2 carbon.
Imino Tautomer: In this form, the exocyclic nitrogen forms an imino group (=NH), and the proton has migrated to the endocyclic nitrogen atom.
The equilibrium between these two forms can be influenced by electronic and steric effects of substituents on the benzoxazole ring or the hydrazino side chain, as well as by the polarity of the solvent.
Caption: Amino-imino tautomeric equilibrium in 2-hydrazino-1,3-benzoxazole.
Experimental Characterization of Tautomers
Several spectroscopic techniques are employed to identify and quantify the tautomeric forms of 2-hydrazino-1,3-benzoxazole derivatives in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁵N NMR spectroscopy are powerful tools for distinguishing between the amino and imino tautomers.[3][4] The chemical shifts of the protons and nitrogens in the hydrazino moiety are particularly informative. For instance, the presence of distinct signals for the -NH₂ protons in the amino form versus a single =NH proton signal in the imino form can provide direct evidence of the predominant tautomer. In some cases, variable temperature NMR studies can be used to investigate the dynamics of the tautomeric equilibrium.[5]
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in the molecule. The stretching vibrations of N-H and C=N bonds appear at different frequencies, allowing for the differentiation of the amino and imino tautomers.[1] For example, the disappearance of the characteristic asymmetric and symmetric stretching vibrations of the NH₂ group and the appearance of new bands corresponding to the N-H and C=N stretching of the imine can indicate the formation of the imino tautomer.[1]
UV-Visible Spectroscopy
The electronic absorption spectra of the amino and imino tautomers are typically different due to the differences in their conjugated systems. UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution, and how it is affected by solvent polarity.[6][7]
Computational Studies on Tautomeric Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental findings and to provide a deeper understanding of the factors governing tautomeric stability.[5][8][9] These computational methods can be used to:
Calculate the relative energies of the different tautomers to predict the most stable form in the gas phase or in solution (using solvation models).
Optimize the molecular geometries of the tautomers.
Predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) that can be compared with experimental data.
Caption: A typical computational workflow for studying tautomerism.
Quantitative Data
While specific quantitative data for the tautomeric equilibrium of a wide range of 2-hydrazino-1,3-benzoxazole derivatives is not extensively compiled in a single source, the following table provides a template for how such data should be structured for comparative analysis. Researchers are encouraged to populate this table with their own experimental and computational results.
Derivative (Substituent)
Solvent
Method
Tautomeric Ratio (Amino:Imino)
ΔG (kcal/mol)
Reference
Unsubstituted
DMSO-d₆
¹H NMR
Data to be filled
Data to be filled
4-Chloro
CDCl₃
¹H NMR
Data to be filled
Data to be filled
4-Nitro
Methanol
UV-Vis
Data to be filled
Data to be filled
Unsubstituted
Gas Phase
DFT
Data to be filled
Data to be filled
4-Methoxy
Acetonitrile
DFT
Data to be filled
Data to be filled
Detailed Experimental Protocols
General Procedure for the Synthesis of 2-Hydrazinobenzoxazole
Step 1: Synthesis of 2-Mercaptobenzoxazole. To a solution of potassium hydroxide in ethanol, add o-aminophenol. After dissolution, add carbon disulfide dropwise while stirring. Reflux the reaction mixture for 4-6 hours. Cool the mixture and pour it into cold water. Acidify with a dilute acid (e.g., acetic acid) to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol.
Step 2: Synthesis of 2-Hydrazinobenzoxazole. Suspend 2-mercaptobenzoxazole in hydrazine monohydrate (80%). Reflux the mixture for 24 hours or until the evolution of H₂S gas ceases (can be tested with lead acetate paper). Cool the reaction mixture and pour it into ice-cold water. Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.[1]
General Procedure for the Synthesis of Hydrazone Derivatives
Dissolve 2-hydrazinobenzoxazole in a minimal amount of hot ethanol.
In a separate flask, dissolve the desired aldehyde or ketone in ethanol.
Add the solution of the carbonyl compound to the solution of 2-hydrazinobenzoxazole.
Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours.
Monitor the reaction by thin-layer chromatography.
Upon completion, cool the reaction mixture. The product will precipitate out.
Filter the solid, wash with cold ethanol, and dry. Recrystallize if necessary.
NMR Spectroscopic Analysis of Tautomeric Equilibrium
Prepare a solution of the 2-hydrazino-1,3-benzoxazole derivative in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 10-20 mg/mL.
Acquire ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K).
For quantitative analysis, ensure the ¹H NMR spectrum is acquired with a sufficient relaxation delay to allow for complete relaxation of all protons.
Integrate the signals corresponding to the distinct protons of each tautomer. For example, integrate the signal for the -NH₂ protons of the amino tautomer and the =NH proton of the imino tautomer.
Calculate the molar ratio of the tautomers from the integral values.
If desired, perform variable temperature NMR experiments to study the effect of temperature on the equilibrium.
Conclusion
The tautomerism of 2-hydrazino-1,3-benzoxazole derivatives is a crucial aspect that influences their chemical behavior and biological activity. A thorough understanding of the factors that govern the position of the tautomeric equilibrium is essential for the rational design of new drug candidates. This guide has provided an overview of the synthesis, characterization, and computational analysis of these compounds, offering a foundational resource for researchers in the field. The combination of experimental techniques, particularly NMR and IR spectroscopy, with computational modeling provides a powerful approach to elucidating the tautomeric preferences of this important class of heterocyclic compounds.
Theoretical and Computational Insights into 2-Hydrazino-1,3-benzoxazole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydrazino-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile scaffold in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazino-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile scaffold in the synthesis of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer agents.[3][4] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-hydrazino-1,3-benzoxazole, alongside detailed experimental protocols for its synthesis and characterization. The document is intended to equip researchers with the necessary information to explore the physicochemical properties and therapeutic potential of this compound.
Introduction
2-Hydrazino-1,3-benzoxazole is a key building block in the development of various biologically active molecules.[2] The presence of the benzoxazole core and the reactive hydrazine group allows for diverse chemical modifications, leading to compounds with a range of pharmacological properties.[5] Understanding the structural, electronic, and reactive nature of the core molecule is paramount for the rational design of new derivatives with enhanced efficacy and selectivity. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate these properties at the molecular level. This guide outlines the standard computational and experimental workflows for a thorough investigation of 2-Hydrazino-1,3-benzoxazole.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
DFT is a widely used method for investigating the electronic structure and properties of molecules.[1] The B3LYP functional combined with the 6-311++G(d,p) basis set is a common choice for such studies, offering a good balance between accuracy and computational cost.[6]
2.1.1. Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.
Software: Gaussian 09 or similar quantum chemistry package.
Procedure: The initial structure of 2-hydrazino-1,3-benzoxazole is drawn and subjected to geometry optimization without any symmetry constraints. The convergence to a true energy minimum is confirmed by the absence of imaginary frequencies in the vibrational frequency calculation.
Expected Output: Optimized bond lengths, bond angles, and dihedral angles.
Note: The values in this table are placeholders and would be obtained from the DFT calculations.
2.1.2. Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]
Procedure: The energies of the HOMO and LUMO are calculated from the optimized geometry.
Expected Output: Visualization of the HOMO and LUMO distributions and their corresponding energy values.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)
Parameter
Energy (eV)
HOMO Energy
Value
LUMO Energy
Value
HOMO-LUMO Gap (ΔE)
Value
Note: The values in this table are placeholders and would be obtained from the DFT calculations.
The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.[8]
Procedure: The MEP is calculated and mapped onto the electron density surface of the optimized molecule.
Expected Output: A color-coded map where red indicates electron-rich regions (nucleophilic) and blue indicates electron-poor regions (electrophilic).
Experimental Protocols
Synthesis of 2-Hydrazino-1,3-benzoxazole
This protocol is adapted from the literature for the synthesis of 2-hydrazino-1,3-benzoxazole from 2-mercaptobenzoxazole.[5]
Reflux the mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture and collect the precipitated product by filtration.
Wash the product with cold ethanol and dry under vacuum.
Table 3: Spectroscopic Data for 2-Hydrazino-1,3-benzoxazole
Technique
Observed Peaks
FT-IR (cm⁻¹)
ν(N-H), ν(C=N), ν(C-O), aromatic ν(C=C)
¹H NMR (ppm)
Signals corresponding to aromatic protons and N-H protons
¹³C NMR (ppm)
Signals corresponding to aromatic and heterocyclic carbons
Note: Specific peak positions would be determined experimentally.
Potential Biological Activity and Signaling Pathways
Derivatives of 2-hydrazino-1,3-benzoxazole have shown promise as anticancer agents.[3][4] While the precise mechanism of the parent compound is not fully elucidated, related benzoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and VEGFR-2, leading to the induction of apoptosis.[9][10]
Plausible Anticancer Signaling Pathway
Based on the activity of similar compounds, a potential mechanism of action for derivatives of 2-hydrazino-1,3-benzoxazole could involve the inhibition of key signaling pathways that are often dysregulated in cancer.
Caption: Plausible signaling pathway inhibited by 2-hydrazino-1,3-benzoxazole derivatives.
Experimental and Computational Workflow
The following diagram illustrates a logical workflow for the comprehensive study of 2-hydrazino-1,3-benzoxazole and its derivatives.
Application Notes and Protocols for the Preparation of Pyrazole Compounds Using 2-Hydrazino-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole compounds derived from 2-Hydrazino-1,3-benzoxa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole compounds derived from 2-Hydrazino-1,3-benzoxazole. This class of compounds holds significant promise in medicinal chemistry, exhibiting a range of biological activities.
Introduction
Pyrazole moieties are a cornerstone in the development of therapeutic agents due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. When integrated with a benzoxazole scaffold, another privileged heterocyclic system known for its biological significance, the resulting hybrid molecules present unique opportunities for drug discovery. The synthesis of these compounds is typically achieved through the condensation reaction of a hydrazine derivative, in this case, 2-Hydrazino-1,3-benzoxazole, with a 1,3-dicarbonyl compound. This reaction provides a versatile and efficient route to a library of novel pyrazole derivatives.
General Reaction Scheme
The fundamental reaction for the synthesis of pyrazole compounds from 2-Hydrazino-1,3-benzoxazole involves a cyclocondensation reaction with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: General reaction for the synthesis of benzoxazole-pyrazole derivatives.
Experimental Protocols
This section provides a detailed protocol for a representative synthesis of a pyrazole compound from a 2-hydrazinobenzoxazole derivative. The following protocol is adapted from the synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, focusing on the pyrazole ring formation step.
Synthesis of 3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine
This procedure outlines the initial formation of the pyrazole ring.
Materials:
2-Hydrazinyl-5-methyl-1,3-benzoxazole
3-Aminocrotononitrile
Ethanol
Sodium acetate monohydrate
Ice water
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Heating mantle
Magnetic stirrer
Filtration apparatus
Procedure:
To a solution of 2-hydrazinyl-5-methyl-1,3-benzoxazole (1 g, 0.006 mol, 1 eq) in ethanol (50 mL) in a round-bottom flask, add 3-aminocrotononitrile (0.503 g, 0.006 mol, 1 eq).
Add sodium acetate monohydrate (0.50 g, 0.006 mol, 1 eq) to the reaction mixture.
Heat the mixture to reflux with constant stirring.
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl acetate (7:3 ratio).
Once the reaction is complete, pour the reaction mixture onto ice water.
Collect the resulting precipitate by filtration.
Wash the filtered solid with cold water.
Dry the product to obtain the intermediate compound, 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine.
Quantitative Data Summary
The following table summarizes representative data for synthesized benzoxazole-pyrazole derivatives and their biological activities.
Pyrazole compounds bearing a benzoxazole moiety have demonstrated significant potential in various therapeutic areas.
Antimicrobial Activity:
Several synthesized benzoxazole-pyrazole derivatives have been screened for their in vitro antibacterial activity against a panel of pathogenic bacterial strains.[2][3][4] Some compounds have shown moderate to good activity, suggesting their potential as lead structures for the development of new antibacterial agents.
Anticancer Activity:
A significant area of application for these compounds is in oncology.[5][6] Studies have shown that certain benzoxazole-substituted thiazolyl-pyrazole derivatives exhibit potent cytotoxic activities against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.[1] The mechanism of action often involves the induction of apoptosis.
Mechanism of Action: Induction of Apoptosis
Several studies on benzoxazole-pyrazole derivatives point towards the induction of apoptosis in cancer cells as a primary mechanism of their anticancer effect. This process is often mediated through the activation of caspases, a family of cysteine proteases that play a crucial role in programmed cell death.
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by these compounds.
Caption: Proposed apoptotic pathway induced by benzoxazole-pyrazole compounds.
This pathway suggests that the compounds may act as antitubulin agents, disrupting microtubule organization and leading to cell cycle arrest and subsequent activation of executioner caspases like Caspase-3, ultimately resulting in apoptosis.[1]
Conclusion
The synthesis of pyrazole compounds using 2-Hydrazino-1,3-benzoxazole as a key precursor offers a promising avenue for the discovery of novel therapeutic agents. The straightforward and versatile nature of the synthetic protocols, coupled with the significant biological activities of the resulting products, makes this an attractive area for further research and development in medicinal chemistry. The provided notes and protocols serve as a valuable resource for scientists engaged in this field.
Application Notes and Protocols: 2-Hydrazino-1,3-benzoxazole as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydrazino-1,3-benzoxazole is a pivotal heterocyclic building block in the synthesis of a diverse array of pharmacologically active compounds. Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazino-1,3-benzoxazole is a pivotal heterocyclic building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features, particularly the reactive hydrazine moiety, make it an ideal starting material for the construction of various heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of 2-hydrazino-1,3-benzoxazole and its subsequent conversion into hydrazones, thiazolidinones, and pyridazinones. Furthermore, it summarizes the quantitative biological activity data of these derivatives, highlighting their potential as anticancer and antimicrobial agents. The underlying mechanisms of action, including the inhibition of key signaling pathways, are also discussed and visualized.
Introduction
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a hydrazine group at the 2-position of the benzoxazole ring system yields 2-hydrazino-1,3-benzoxazole, a highly versatile intermediate. The nucleophilic nature of the hydrazine group allows for facile reactions with various electrophiles, leading to the formation of a multitude of derivative classes with significant therapeutic potential. This document serves as a comprehensive guide for researchers interested in utilizing 2-hydrazino-1,3-benzoxazole in their drug discovery and development programs.
I. Synthesis of 2-Hydrazino-1,3-benzoxazole
The primary route for the synthesis of 2-hydrazino-1,3-benzoxazole involves the reaction of 2-mercaptobenzoxazole with hydrazine hydrate.
Experimental Protocol: Synthesis of 2-Hydrazino-1,3-benzoxazole (1)
Materials:
2-Mercaptobenzoxazole (1.51 g, 0.01 mol)
Hydrazine hydrate (80-99%, 10 mL)
Ethanol
Deionized water
Procedure:
A mixture of 2-mercaptobenzoxazole (1.51 g, 0.01 mol) and hydrazine hydrate (10 mL) is refluxed for 3 hours.[3]
Ethanol (15 mL) is added to the reaction mixture, and reflux is continued for an additional 4 hours.[3]
The reaction mixture is cooled to room temperature.
The resulting precipitate is collected by filtration.
The solid is washed with cold water and recrystallized from ethanol to yield pure 2-hydrazino-1,3-benzoxazole.[3]
Characterization Data:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
II. Synthesis of Pharmaceutical Intermediates from 2-Hydrazino-1,3-benzoxazole
A. Synthesis of Hydrazone Derivatives (Schiff Bases)
Hydrazones are a key class of compounds synthesized from 2-hydrazino-1,3-benzoxazole by condensation with various aldehydes and ketones. These derivatives have shown significant potential as antimicrobial and anticancer agents.
Experimental Protocol: General Procedure for the Synthesis of 2-(2-Arylmethylidenehydrazinyl)-1,3-benzoxazoles
Materials:
2-Hydrazino-1,3-benzoxazole (0.001 mol)
Appropriate aromatic aldehyde (0.002 mol)
Methanol (50 mL)
Glacial acetic acid (3-4 drops)
Procedure:
A mixture of 2-hydrazino-1,3-benzoxazole (0.001 mol) and the respective aromatic aldehyde (0.002 mol) is dissolved in methanol (50 mL).[4]
A few drops of glacial acetic acid are added as a catalyst.[4]
The reaction mixture is refluxed on a water bath for 30 minutes.[4]
The mixture is then cooled to room temperature.
The crystalline solid that separates out is collected by filtration and recrystallized from a suitable solvent.[4]
B. Synthesis of 4-Thiazolidinone Derivatives
4-Thiazolidinones are synthesized by the cyclization of hydrazone derivatives with mercaptoacetic acid. These compounds are known for their diverse biological activities.
Experimental Protocol: General Procedure for the Synthesis of 2-(Benzoxazol-2-ylhydrazono)-3-aryl-thiazolidin-4-ones
A mixture of the appropriate hydrazone (0.01 mol) and mercaptoacetic acid (0.01 mol) is prepared in DMF.
A catalytic amount of anhydrous zinc chloride is added.
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
The mixture is cooled and poured into crushed ice.
The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent.
C. Synthesis of Pyridazinone Derivatives
Pyridazinone derivatives can be synthesized from 2-hydrazino-1,3-benzoxazole by reaction with γ-keto acids or dicarbonyl compounds. These compounds have shown potential as cardiovascular and anticancer agents.
Experimental Protocol: General Procedure for the Synthesis of Pyridazinone Derivatives
A mixture of 2-hydrazino-1,3-benzoxazole (0.01 mol) and the γ-keto acid or dicarbonyl compound (0.01 mol) is dissolved in a suitable solvent like ethanol or glacial acetic acid.[5]
The reaction mixture is refluxed for several hours.[5]
The progress of the reaction is monitored by TLC.
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
The resulting solid is purified by recrystallization.
III. Biological Activities of 2-Hydrazino-1,3-benzoxazole Derivatives
Derivatives of 2-hydrazino-1,3-benzoxazole have been extensively studied for their potential as therapeutic agents. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial activities.
A. Anticancer Activity
Table 1: In Vitro Anticancer Activity (IC₅₀ values in µM) of Benzoxazole Derivatives
Several studies have indicated that benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
A. Inhibition of VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[6][9] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation. This anti-angiogenic effect ultimately starves the tumor of essential nutrients and oxygen, leading to apoptosis.[7][9]
VEGFR-2 Signaling Inhibition
B. Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth. Certain benzoxazole derivatives have demonstrated the ability to inhibit EGFR, thereby blocking downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cancer cell survival and proliferation.[16][17]
Application Notes and Protocols: Anticancer Activity of 2-Hydrazino-1,3-benzoxazole Derivatives
Introduction The 2-Hydrazino-1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of derivatives with significant therapeutic potential.[1] Comp...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The 2-Hydrazino-1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of derivatives with significant therapeutic potential.[1] Compounds incorporating this moiety have demonstrated a broad spectrum of biological activities, with a particular emphasis on their development as anticancer agents.[1][2] These derivatives exhibit cytotoxicity against a range of human cancer cell lines, including those of the breast, lung, liver, colon, and cervix, as well as leukemias and lymphomas.[3][4][5][6] Their mechanisms of action are diverse, encompassing the inhibition of key enzymes like VEGFR-2, induction of apoptosis, cell cycle arrest, and interference with nucleic acid synthesis.[3][7][8] This document provides an overview of their application, quantitative data on their activity, and detailed protocols for their evaluation.
Application Notes
1. Mechanisms of Anticancer Activity
2-Hydrazino-1,3-benzoxazole derivatives exert their anticancer effects through multiple cellular pathways:
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Certain benzoxazole derivatives have been shown to arrest cancer cells in the Pre-G1 phase of the cell cycle and significantly increase the apoptotic cell population.[7][9] This is often mediated by modulating the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic Bax and caspase-3 while decreasing the levels of anti-apoptotic Bcl-2.[8][10] Some derivatives also trigger apoptosis by increasing mitochondrial reactive oxygen species (ROS).[11]
Enzyme Inhibition: Specific derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[7][8][10] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels required for tumor growth and metastasis.
Inhibition of Nucleic Acid Synthesis: Early studies on related 2-benzoxazolyl hydrazones revealed that these compounds could preferentially inhibit RNA and DNA synthesis in leukemia cells, contributing to their cytotoxic effects.[3] This is achieved by targeting regulatory enzymes in the de novo purine synthesis pathway.[3]
Aryl Hydrocarbon Receptor (AhR) Agonism: Some benzoxazole derivatives, developed as analogues of the anticancer prodrug Phortress, are believed to act as agonists of the aryl hydrocarbon receptor (AhR).[6] Activation of AhR leads to the expression of cytochrome P450 CYP1A1, which can metabolize the compound into an active, cytotoxic form.[6]
2. Structure-Activity Relationship (SAR)
The anticancer potency of these derivatives is highly dependent on their chemical structure and the nature of substituents.
Substituents on the Indoline Ring: For a series of N-(benzo[d]oxazol-2-yl)-2-(2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, the position and type of substituent on the isatin (indoline) moiety were critical. Compounds with electron-withdrawing groups, such as halides (chloro, bromo), at the C5 position of the indoline ring showed more potent anticancer and antioxidant activities compared to those substituted at the C7 position.[4][5] This enhancement may be due to increased lipophilicity, facilitating cellular uptake.[5]
Linker and Terminal Groups: The overall structure, including linkers like triazole or modifications to the hydrazone side chain, plays a significant role in determining the specific mechanism and potency. For example, linking the benzoxazole core to a triazole moiety has been shown to produce compounds that induce apoptosis by inhibiting microRNA function.[11]
Quantitative Data Summary
The in vitro cytotoxic activity of various 2-Hydrazino-1,3-benzoxazole and related derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of cancer cells.
Table 1: IC50 Values of Benzoxazole Derivatives Against Various Cancer Cell Lines
Note: Many studies describe results qualitatively or as comparable to standards like cisplatin without providing specific IC50 values in the abstract. The table reflects the available quantitative data.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer activity of 2-Hydrazino-1,3-benzoxazole derivatives.
1. Protocol for In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2).[4][5][7]
Complete cell culture medium (e.g., DMEM with 10% FBS).
96-well cell culture plates.
Test compounds (2-Hydrazino-1,3-benzoxazole derivatives) dissolved in DMSO.
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or acidic isopropanol).
Microplate reader.
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
2. Protocol for Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound (and a vehicle control) for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells within one hour using a flow cytometer.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
3. Protocol for Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
Treated cell lysates (as prepared in the apoptosis assay).
Lysate Preparation: After treating cells with the benzoxazole derivative, lyse the cells according to the kit manufacturer's protocol. Determine the protein concentration of the lysate using a Bradford or BCA assay.
Assay Setup: Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.
Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing the DEVD-pNA substrate to each well.
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The cleavage of the pNA moiety by active caspase-3 will result in a yellow color.
Absorbance Reading: Measure the absorbance at 405 nm.
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.[7]
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of 2-Hydrazino-1,3-benzoxazole derivatives.
Caption: Workflow for anticancer drug discovery using benzoxazole derivatives.
Caption: Key anticancer signaling pathways targeted by benzoxazole derivatives.
Application Notes and Protocols: 2-Hydrazino-1,3-benzoxazole in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the utilization of 2-Hydrazino-1,3-benzoxazole as a versatile precursor in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Hydrazino-1,3-benzoxazole as a versatile precursor in the development of novel agrochemicals. The unique chemical properties of this scaffold allow for the synthesis of a diverse range of derivatives with potent fungicidal, herbicidal, and insecticidal activities.
Overview of 2-Hydrazino-1,3-benzoxazole in Agrochemical Synthesis
2-Hydrazino-1,3-benzoxazole is a key building block for creating a variety of agrochemical candidates. Its hydrazine group is highly reactive and allows for the straightforward synthesis of derivatives such as hydrazones, pyrazoles, and triazoles. These modifications can significantly enhance the biological activity of the parent molecule, leading to the development of effective crop protection agents. The benzoxazole core itself is a "privileged structure" in medicinal and agricultural chemistry, known for its broad spectrum of biological activities.[1]
Derivatives of 2-Hydrazino-1,3-benzoxazole have shown promise in several areas of agrochemical research:
Fungicides: Benzoxazole derivatives can exhibit significant antifungal activity against a wide range of plant pathogens.[2][3][4] Their proposed mechanism of action can involve the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.[5]
Herbicides: Certain benzoxazole derivatives, particularly 2-nitromethylbenzoxazoles, have demonstrated potent phytotoxic activity, inhibiting seed germination and plant growth.[1][6] Some benzoxazole-containing compounds act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[7][8]
Insecticides: Hydrazone derivatives synthesized from 2-Hydrazino-1,3-benzoxazole are being investigated for their insecticidal properties.[9]
Experimental Protocols
Synthesis of 2-Hydrazino-1,3-benzoxazole (2)
This protocol outlines the synthesis of the starting material, 2-Hydrazino-1,3-benzoxazole, from 2-mercaptobenzoxazole.[9][10]
In a round-bottom flask, dissolve 2-mercaptobenzoxazole (1 equivalent) in ethanol or methanol.[9][10]
Add hydrazine hydrate (1 to 1.2 equivalents) to the solution.[10]
The reaction mixture is then refluxed with stirring for 4-10 hours.[9][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, the mixture is cooled to room temperature.[11]
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
The crude product can be recrystallized from ethanol to yield pure 2-Hydrazino-1,3-benzoxazole (2).[10]
Caption: Synthesis of 2-Hydrazino-1,3-benzoxazole.
Synthesis of Hydrazone Derivatives (3a-e)
This protocol describes the synthesis of hydrazone derivatives, which have shown potential as fungicidal and insecticidal agents.[9][10][12]
Dissolve 2-Hydrazino-1,3-benzoxazole (1 equivalent) in ethanol in a round-bottom flask.[12]
Add the desired substituted benzaldehyde (1 equivalent) to the solution.
Add a catalytic amount of glacial acetic acid (a few drops).[13]
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.[9]
After completion, cool the reaction mixture to room temperature.
The precipitated hydrazone derivative is collected by filtration, washed with cold ethanol, and dried.
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: General workflow for hydrazone synthesis.
In Vitro Antifungal Bioassay
This protocol details a method for evaluating the antifungal activity of synthesized benzoxazole derivatives against various plant pathogenic fungi.[2][3][9]
Dimethyl sulfoxide (DMSO) for dissolving compounds
Sterile cork borer
Incubator
Procedure:
Prepare PDA medium and sterilize it by autoclaving.
Dissolve the test compounds in DMSO to prepare stock solutions.
Add appropriate volumes of the stock solutions to the molten PDA medium to achieve the desired final concentrations (e.g., 50, 100, 200 ppm).[9] An equivalent amount of DMSO should be added to the control plates.
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
Inoculate the center of each plate with a mycelial disc (5 mm diameter) taken from the margin of a 7-day-old culture of the test fungus.
Incubate the plates at 25 ± 2 °C.
Measure the radial growth of the fungal colony after a specified period (e.g., 3-5 days) or until the fungus in the control plate reaches the edge of the plate.
Calculate the percentage of mycelial growth inhibition using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
Herbicidal Activity Bioassay
This protocol describes a method to assess the pre-emergent herbicidal activity of benzoxazole derivatives on seed germination and seedling growth.[1][14]
Materials:
Synthesized benzoxazole derivatives
Seeds of test plant species (e.g., onion, sorghum, cucumber, tomato)[1][14]
Filter paper
Petri dishes
DMSO for dissolving compounds
Germination chamber or incubator
Procedure:
Prepare stock solutions of the test compounds in DMSO.
Prepare different concentrations of the test solutions by diluting the stock solution with distilled water. The final concentration of DMSO should be low (e.g., <0.5%) to avoid phytotoxicity.
Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the test solution or control (distilled water with DMSO).
Place a predetermined number of seeds (e.g., 20) on the filter paper in each Petri dish.[14]
Seal the Petri dishes and place them in a germination chamber at a suitable temperature (e.g., 25 °C) in the dark for a specific period (e.g., 5-7 days).[14]
After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.
Calculate the percentage of inhibition for each parameter compared to the control.
Quantitative Data
The following tables summarize the biological activity of various benzoxazole derivatives synthesized from 2-Hydrazino-1,3-benzoxazole and related precursors.
Table 1: Antifungal Activity of Benzoxazole Derivatives
Several benzoxazole-based herbicides exert their phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[7][8] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which leads to the production of both chlorophyll and heme.
Signaling Pathway of PPO Inhibition:
The herbicide molecule binds to and inhibits the PPO enzyme located in the chloroplast.
This inhibition leads to the accumulation of the PPO substrate, protoporphyrinogen IX (Protogen IX).
Protogen IX leaks from the chloroplast into the cytoplasm.
In the cytoplasm, Protogen IX is oxidized to protoporphyrin IX (Proto IX).
Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen.[8]
These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[8]
Caption: PPO inhibition pathway by benzoxazole herbicides.
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydrazino-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals Introduction Schiff bases derived from 2-Hydrazino-1,3-benzoxazole represent a versatile class of compounds with significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 2-Hydrazino-1,3-benzoxazole represent a versatile class of compounds with significant interest in medicinal chemistry and materials science. The inherent reactivity of the hydrazino group allows for straightforward condensation reactions with a wide array of aldehydes and ketones, leading to the formation of hydrazone Schiff bases. These products often exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties, making them attractive scaffolds for drug discovery and development. This document provides a detailed protocol for the synthesis of these Schiff bases, summarizes key reaction data, and outlines their potential applications.
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from 2-Hydrazino-1,3-benzoxazole
This protocol describes a general method for the synthesis of Schiff bases via the condensation of 2-Hydrazino-1,3-benzoxazole with various aromatic aldehydes.
Reactant Preparation: In a round-bottom flask, dissolve 2-Hydrazino-1,3-benzoxazole (1.0 eq.) in a minimal amount of absolute ethanol with stirring.
Addition of Aldehyde: To this solution, add an equimolar amount (1.0 eq.) of the desired substituted aromatic aldehyde, also dissolved in a small volume of absolute ethanol.
Catalyst Addition (Optional): For less reactive aldehydes, a few drops of glacial acetic acid can be added to the reaction mixture to catalyze the condensation.
Reaction: The reaction mixture is then refluxed with continuous stirring. The reaction time can vary from 2 to 20 hours, depending on the reactivity of the aldehyde.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation of Product: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.
Characterization: The structure of the synthesized Schiff bases can be confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Data Presentation
Table 1: Synthesis of Schiff Bases from 2-Hydrazino-1,3-benzoxazole
Caption: A flowchart illustrating the key steps in the synthesis of Schiff bases from 2-Hydrazino-1,3-benzoxazole.
Potential Signaling Pathway Inhibition
Many anticancer agents, including certain Schiff bases, exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. The EGFR/B-RAF pathway is a critical regulator of these processes and a common target for cancer therapeutics.[8][9][10]
Caption: Diagram of the EGFR/B-RAF signaling cascade, a potential target for anticancer Schiff bases.
Application Notes and Protocols: 2-Hydrazino-1,3-benzoxazole as a Reagent in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the analytical applications of 2-Hydrazino-1,3-benzoxazole and its derivatives. This versatile reagent serves...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the analytical applications of 2-Hydrazino-1,3-benzoxazole and its derivatives. This versatile reagent serves as a valuable tool in spectrophotometric analysis of metal ions and as a derivatization agent for the chromatographic analysis of pharmaceuticals.
Spectrophotometric Determination of Palladium(II)
2-Hydrazino-1,3-benzoxazole reacts with palladium(II) ions to form a stable, colored complex, which can be quantified using spectrophotometry. The reaction involves the formation of a hydrazone derivative that exhibits strong absorbance at a specific wavelength. This method is simple, rapid, and sensitive for the determination of palladium in various samples.
Experimental Protocol
1.1. Reagent Preparation:
Palladium(II) Standard Solution (100 µg/mL): Dissolve an accurately weighed amount of palladium chloride (PdCl₂) in a minimal amount of concentrated hydrochloric acid and dilute with deionized water to the desired volume.
2-Hydrazino-1,3-benzoxazole Solution (0.1% w/v): Dissolve 0.1 g of 2-Hydrazino-1,3-benzoxazole in 100 mL of a suitable organic solvent such as ethanol or dimethylformamide (DMF).
Buffer Solution (pH 7.0): Prepare a phosphate buffer solution by mixing appropriate volumes of 0.1 M monosodium phosphate and 0.1 M disodium phosphate to achieve a pH of 7.0.
1.2. Calibration Curve:
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard palladium(II) solution to obtain concentrations ranging from 0.5 to 10 µg/mL.
Add 1 mL of the 0.1% 2-Hydrazino-1,3-benzoxazole solution to each flask.
Add 2 mL of the pH 7.0 buffer solution.
Dilute to the mark with the same solvent used for the reagent solution.
Allow the reaction to proceed for 15 minutes at room temperature.
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 450 nm, against a reagent blank.[1]
Plot a graph of absorbance versus concentration to obtain the calibration curve.
1.3. Sample Analysis:
Prepare the sample solution appropriately to bring the palladium(II) concentration within the calibration range.
Follow steps 2-6 of the calibration curve procedure.
Determine the concentration of palladium(II) in the sample from the calibration curve.
Experimental Workflow for Palladium(II) Determination
Caption: Workflow for the spectrophotometric determination of Palladium(II).
Spectrophotometric Determination of Cobalt(II)
Similar to palladium, 2-Hydrazino-1,3-benzoxazole derivatives react with cobalt(II) to form a colored complex that can be used for its spectrophotometric determination. The formation of the stable complex allows for sensitive and selective analysis of cobalt in various matrices.
Experimental Protocol
2.1. Reagent Preparation:
Cobalt(II) Standard Solution (100 µg/mL): Dissolve an accurately weighed amount of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in deionized water.
Hydrazone Reagent Solution (0.001 M): Prepare a derivative of 2-Hydrazino-1,3-benzoxazole, such as a Schiff base formed by reacting it with an appropriate aldehyde (e.g., thiophene-2-carbaldehyde), and dissolve it in absolute ethanol.[2]
Buffer Solution (pH 6.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 6.0.
2.2. Calibration Curve:
To a series of 10 mL volumetric flasks, add varying aliquots of the standard cobalt(II) solution to get concentrations from 0.1 to 6.0 µg/mL.
Add 1 mL of the 0.001 M hydrazone reagent solution to each flask.
Add a suitable volume of the pH 6.0 buffer to maintain the optimal pH.
Dilute to the mark with absolute ethanol.
Allow the flasks to stand for 10 minutes for complete color development.
Measure the absorbance at the λmax of the complex (around 386 nm) against a reagent blank.[2]
Construct a calibration curve by plotting absorbance against concentration.
2.3. Sample Analysis:
Treat the sample to bring the cobalt(II) concentration into the working range of the method.
Follow steps 2-6 of the calibration curve procedure.
Determine the cobalt(II) concentration in the sample using the calibration curve.
Experimental Workflow for Cobalt(II) Determination
Caption: Workflow for the spectrophotometric determination of Cobalt(II).
Derivatization of Corticosteroids for HPLC Analysis
2-Hydrazino-1,3-benzoxazole can be used as a derivatizing agent to enhance the detection of corticosteroids in High-Performance Liquid Chromatography (HPLC), particularly with fluorescence detection. The hydrazine group reacts with the carbonyl functional groups present in many corticosteroids to form stable, fluorescent hydrazones. This derivatization significantly improves the sensitivity and selectivity of the analytical method.[3]
Experimental Protocol
3.1. Reagent Preparation:
Corticosteroid Standard Solutions: Prepare standard solutions of the target corticosteroids (e.g., cortisol, cortisone) in a suitable solvent like methanol or acetonitrile at concentrations ranging from 0.1 to 100 ng/mL.
2-Hydrazino-1,3-benzoxazole Derivatizing Reagent: Prepare a solution of 2-Hydrazino-1,3-benzoxazole (e.g., 1 mg/mL) in a mixture of acetonitrile and a catalytic amount of an acid (e.g., trifluoroacetic acid).
Sample Preparation: Extract corticosteroids from the biological matrix (e.g., plasma, urine) using a suitable technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Evaporate the extract to dryness under a stream of nitrogen.
3.2. Derivatization Procedure:
Reconstitute the dried extract or an aliquot of the standard solution with the derivatizing reagent.
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.
After cooling to room temperature, the sample is ready for injection into the HPLC system.
3.3. HPLC-Fluorescence Detection Conditions:
Column: A C18 reversed-phase column is typically used.
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed.
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the formed hydrazone derivative. These wavelengths need to be determined experimentally but are generally in the UV and visible regions, respectively.
Quantitative Data (Illustrative)
The following table provides illustrative quantitative data that could be obtained from such an analysis. Specific values will depend on the corticosteroid and the exact experimental conditions.
Parameter
Illustrative Value
Linearity Range
0.5 - 100 ng/mL
Limit of Detection (LOD)
0.1 - 1 ng/mL
Limit of Quantification (LOQ)
0.3 - 3 ng/mL
Recovery (from plasma)
> 90%
Inter-day Precision (RSD)
< 10%
Workflow for Corticosteroid Analysis by HPLC
Caption: Workflow for the derivatization and HPLC analysis of corticosteroids.
Application Notes and Protocols for Metal Ion Detection Using 2-Hydrazino-1,3-benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of 2-Hydrazino-1,3-benzoxazole derivatives as chemosensors for t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Hydrazino-1,3-benzoxazole derivatives as chemosensors for the detection of various metal ions. The unique structural features of these compounds allow for the development of highly sensitive and selective fluorescent and colorimetric probes.[1]
Introduction
2-Hydrazino-1,3-benzoxazole is a versatile building block in the synthesis of chemosensors for metal ion detection. Its derivatives, typically Schiff bases formed by the condensation of the hydrazine group with various aldehydes, can act as efficient ligands for a range of metal ions.[2][3][4] The interaction of these derivatives with metal ions often leads to significant changes in their photophysical properties, such as fluorescence enhancement ("turn-on"), fluorescence quenching ("turn-off"), or a color change, enabling the qualitative and quantitative determination of the target ions.[5][6] These sensors have shown promise in detecting biologically and environmentally important metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺, and Cr³⁺.[7][8]
The sensing mechanism of these probes often involves processes like Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), and Chelation-Enhanced Fluorescence (CHEF).[9] Upon complexation with a metal ion, these processes can be modulated, resulting in a detectable optical signal.
Quantitative Data Summary
The following tables summarize the performance of various hydrazone-based chemosensors, including those with structural similarities to 2-Hydrazino-1,3-benzoxazole derivatives, for the detection of different metal ions. This data is provided to offer a comparative overview of the potential sensing capabilities.
Table 1: Performance of Hydrazone-Based Fluorescent Sensors for Trivalent Metal Ions
The following diagrams illustrate the general principles of metal ion detection using 2-Hydrazino-1,3-benzoxazole derivatives and a typical experimental workflow.
Caption: Typical experimental workflow for sensor development.
Experimental Protocols
The following are generalized protocols for the synthesis of a Schiff base sensor from 2-Hydrazino-1,3-benzoxazole and its application in metal ion detection. These protocols are based on established methodologies for hydrazone synthesis and fluorescent sensing and may require optimization for specific target analytes and experimental conditions.[2][3][7]
Protocol 1: Synthesis of a 2-Hydrazino-1,3-benzoxazole Schiff Base Derivative
This protocol describes the general procedure for the condensation reaction between 2-Hydrazino-1,3-benzoxazole and an aldehyde to form a Schiff base.
Materials:
2-Hydrazino-1,3-benzoxazole
Aldehyde of choice (e.g., salicylaldehyde, 2-hydroxy-1-naphthaldehyde)
Ethanol or Methanol (absolute)
Glacial acetic acid (catalyst)
Round-bottom flask with condenser
Stirring plate and magnetic stir bar
Filtration apparatus (e.g., Büchner funnel)
Procedure:
In a round-bottom flask, dissolve 1 equivalent of 2-Hydrazino-1,3-benzoxazole in a minimal amount of absolute ethanol with stirring.
In a separate beaker, dissolve 1 to 1.1 equivalents of the desired aldehyde in absolute ethanol.
Add the aldehyde solution dropwise to the solution of 2-Hydrazino-1,3-benzoxazole while stirring.
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
Attach a condenser to the flask and reflux the mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
A precipitate should form. If not, the solvent can be partially evaporated or the solution can be cooled in an ice bath to induce crystallization.
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
Dry the product under vacuum.
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for Metal Ion Sensing using Fluorescence Spectroscopy
This protocol outlines the steps for evaluating the metal ion sensing capabilities of the synthesized 2-Hydrazino-1,3-benzoxazole derivative.
Materials and Equipment:
Synthesized 2-Hydrazino-1,3-benzoxazole derivative (the sensor)
Stock solution of the sensor (e.g., 1 mM in DMSO or a suitable solvent)
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or an appropriate solvent)
Buffer solution (e.g., HEPES, Tris-HCl)
Spectrofluorometer
Quartz cuvettes
Procedure:
Preparation of Working Solutions:
Prepare a working solution of the sensor by diluting the stock solution in a suitable solvent system (e.g., a mixture of DMSO and buffered water). The final concentration is typically in the micromolar range (e.g., 10 µM).
Prepare working solutions of the metal ions by diluting their stock solutions.
Selectivity Study:
To a series of cuvettes, add the working solution of the sensor.
To each cuvette (except for a blank), add an excess (e.g., 10 equivalents) of a different metal ion solution.
Record the fluorescence emission spectrum for each sample at a predetermined excitation wavelength.
Compare the fluorescence response of the sensor to different metal ions to determine its selectivity. A significant change in fluorescence intensity or a shift in the emission wavelength in the presence of a specific metal ion indicates selectivity.
Titration Experiment:
To a cuvette containing the sensor working solution, incrementally add small aliquots of the stock solution of the target metal ion.
After each addition, gently mix the solution and record the fluorescence emission spectrum.
Continue the additions until the fluorescence intensity reaches a plateau, indicating the saturation of the sensor.
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This data can be used to determine the detection limit and the binding constant (Ka).
Determination of Binding Stoichiometry (Job's Plot):
Prepare a series of solutions containing the sensor and the target metal ion, where the total molar concentration of the sensor and the metal ion is kept constant, but their mole fractions are varied (from 0 to 1).
Measure the fluorescence intensity of each solution at the emission maximum.
Plot the change in fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum change in fluorescence is observed indicates the stoichiometry of the sensor-metal ion complex.
Conclusion
Derivatives of 2-Hydrazino-1,3-benzoxazole represent a promising class of chemosensors for the selective and sensitive detection of a variety of metal ions. The straightforward synthesis, coupled with the tunable photophysical properties, makes them attractive candidates for applications in environmental monitoring, biological imaging, and diagnostics. The protocols provided herein offer a solid foundation for researchers to explore and develop novel sensors based on this versatile scaffold. Further research and optimization are encouraged to expand the range of detectable analytes and to enhance the performance of these chemosensors in complex matrices.
Application Notes and Protocols for Enzyme Inhibition Studies with 2-Hydrazino-1,3-benzoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the enzyme inhibitory potential of 2-hydrazino-1,3-benzoxazole analogs and related hydrazone der...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzyme inhibitory potential of 2-hydrazino-1,3-benzoxazole analogs and related hydrazone derivatives. This document includes summaries of quantitative inhibitory data, detailed experimental protocols for key enzyme assays, and visualizations of relevant signaling pathways to guide research and development in this area.
Quantitative Data Summary
The following tables summarize the inhibitory activities (IC₅₀ values) of various 2-hydrazino-1,3-benzoxazole analogs and related compounds against several key enzymes.
This protocol is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO. The H₂O₂ reacts with Amplex® Red in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.
Materials:
Recombinant human MAO-A and MAO-B enzymes
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Substrate (e.g., p-Tyramine for both MAO-A and MAO-B)
Amplex® Red reagent
Horseradish Peroxidase (HRP)
Test compounds (2-hydrazino-1,3-benzoxazole analogs)
Reference inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically.
Materials:
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
Acetylthiocholine iodide (ATChI)
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
Phosphate Buffer (0.1 M, pH 8.0)
Test compounds (2-hydrazino-1,3-benzoxazole analogs)
Reference inhibitor (e.g., Donepezil)
96-well clear microplate
Microplate reader (absorbance at 412 nm)
Procedure:
Prepare Reagents:
Dissolve test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
Prepare working solutions of AChE, ATChI, and DTNB in Phosphate Buffer.
Assay Reaction:
To each well of the 96-well plate, add:
140 µL of Phosphate Buffer.
20 µL of DTNB solution.
10 µL of test compound or reference inhibitor.
10 µL of AChE solution.
Mix and incubate at 37°C for 15 minutes.
Initiate the reaction by adding 20 µL of ATChI solution.
Measurement:
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute).
Determine the percentage of inhibition for each concentration of the test compound.
Calculate the IC₅₀ value.
Urease Inhibition Assay (Berthelot Method)
This assay quantifies the ammonia produced from the enzymatic hydrolysis of urea by urease. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium to form a blue-green indophenol compound, which is measured colorimetrically.
Materials:
Urease (e.g., from Jack bean)
Urea
Phosphate Buffer (e.g., 100 mM, pH 7.4)
Phenol Reagent (Phenol and sodium nitroprusside)
Alkali Reagent (Sodium hydroxide and sodium hypochlorite)
Test compounds (2-hydrazino-1,3-benzoxazole analogs)
Reference inhibitor (e.g., Thiourea)
96-well clear microplate
Microplate reader (absorbance at ~625-630 nm)
Procedure:
Prepare Reagents:
Prepare stock solutions of test compounds and reference inhibitor.
Prepare working solutions of urease and urea in Phosphate Buffer.
Assay Reaction:
To each well of the 96-well plate, add:
25 µL of urease solution.
5 µL of test compound or reference inhibitor.
Incubate at 37°C for 15 minutes.
Initiate the reaction by adding 55 µL of urea solution.
Incubate at 37°C for 30 minutes.
Color Development:
Add 45 µL of Phenol Reagent to each well.
Add 70 µL of Alkali Reagent to each well.
Incubate at 37°C for 10 minutes for color development.
Measurement:
Measure the absorbance at 630 nm.
Data Analysis:
Calculate the percentage of inhibition and the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The inhibitory activities of 2-hydrazino-1,3-benzoxazole analogs on enzymes like MAO-A and VEGFR-2 suggest their potential to modulate critical signaling pathways involved in neurological disorders and cancer.
Monoamine Oxidase A (MAO-A) and Neurotransmitter Regulation
MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is a therapeutic strategy for depression and anxiety disorders.
Caption: MAO-A inhibition by 2-hydrazino-1,3-benzoxazole analogs.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[2] Inhibition of VEGFR-2 is a critical strategy in cancer therapy to block tumor growth and metastasis. Benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[3][4]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole analogs.
General Experimental Workflow for Enzyme Inhibition Assays
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Caption: General workflow for enzyme inhibitor screening and characterization.
Technical Support Center: Synthesis of 2-Hydrazino-1,3-benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydrazino-1,3-ben...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydrazino-1,3-benzoxazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-Hydrazino-1,3-benzoxazole, providing potential causes and solutions.
Issue 1: Low or No Yield of 2-Hydrazino-1,3-benzoxazole
A diminished yield is a common challenge in organic synthesis. The following table outlines potential causes and recommended troubleshooting steps.
Potential Cause
Recommended Action
Suboptimal Reaction Temperature
For the reaction of 2-chloro-1,3-benzoxazole with hydrazine hydrate, it is crucial to maintain the temperature below 30°C during the addition of the chloro-benzoxazole solution. Higher temperatures can lead to side reactions and decomposition. For the 2-mercaptobenzoxazole route, ensure the reflux is maintained for the specified duration to drive the reaction to completion.
Poor Quality Starting Materials
Ensure that the 2-chloro-1,3-benzoxazole or 2-mercaptobenzoxazole and hydrazine hydrate are of high purity. Impurities in the starting materials can interfere with the reaction.
Incomplete Reaction
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reflux or stirring time.
Loss of Product During Work-up
2-Hydrazino-1,3-benzoxazole is a solid. Ensure complete precipitation before filtration. Use cold solvents for washing the filtered product to minimize its solubility and loss.
Issue 2: Presence of Impurities in the Final Product
The purity of the final product is critical for subsequent applications. If you observe impurities in your NMR or other analytical data, consider the following:
Potential Cause
Recommended Action
Unreacted Starting Materials
If TLC or NMR indicates the presence of starting materials, improve the reaction conditions as mentioned in "Issue 1". For purification, recrystallization from a suitable solvent like ethanol is often effective.
Formation of Side Products
In the synthesis from 2-mercaptobenzoxazole, side reactions can lead to the formation of other heterocyclic compounds. Ensure the reaction is carried out with only hydrazine hydrate to avoid these side reactions. In the synthesis from 2-chloro-1,3-benzoxazole, controlling the temperature is key to preventing side product formation.
Solvent and Reagent Residues
Ensure the final product is thoroughly dried to remove any residual solvent. Washing the filtered product with water can help remove any remaining hydrazine hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2-Hydrazino-1,3-benzoxazole?
There are two main synthetic routes for preparing 2-Hydrazino-1,3-benzoxazole:
From 2-chloro-1,3-benzoxazole: This method involves the reaction of 2-chloro-1,3-benzoxazole with hydrazine hydrate.[1]
From 2-mercaptobenzoxazole: This route involves reacting 2-mercaptobenzoxazole with hydrazine hydrate, typically under reflux conditions.[2][3]
Q2: I am seeing a low yield in my synthesis from 2-chloro-1,3-benzoxazole. What are the most critical parameters to control?
The most critical parameter in this synthesis is temperature control. The addition of the 2-chloro-1,3-benzoxazole solution to the hydrazine hydrate solution should be done dropwise while keeping the reaction temperature below 30°C.[1] Exceeding this temperature can lead to unwanted side reactions and a decrease in yield.
Q3: My reaction of 2-mercaptobenzoxazole with hydrazine is not going to completion. What can I do?
If you observe unreacted 2-mercaptobenzoxazole, ensure that the reflux time is adequate. The literature suggests refluxing for several hours.[2] You can monitor the reaction's progress by taking small aliquots and analyzing them via TLC.
Q4: What is the best way to purify the final 2-Hydrazino-1,3-benzoxazole product?
The crude product is typically a solid and can be purified by recrystallization. Ethanol is a commonly used solvent for this purpose.[2] The purification process generally involves filtering the solid product, washing it with cold water or ethanol, and then drying it.[1][2]
Data Presentation
The following table summarizes the reaction conditions and reported yields for the two primary synthetic routes to 2-Hydrazino-1,3-benzoxazole.
Technical Support Center: Purification of 2-Hydrazino-1,3-benzoxazole
Welcome to the technical support center for the purification of 2-Hydrazino-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of 2-Hydrazino-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2-Hydrazino-1,3-benzoxazole?
A1: 2-Hydrazino-1,3-benzoxazole is typically synthesized via two primary routes:
From 2-Chloro-1,3-benzoxazole: This method involves the reaction of 2-chloro-1,3-benzoxazole with hydrazine hydrate.[1]
From 2-Mercapto-1,3-benzoxazole: This synthesis route involves reacting 2-mercaptobenzoxazole with hydrazine hydrate, often under reflux conditions in a solvent like ethanol.[2][3]
Q2: What are the potential impurities I might encounter after synthesizing 2-Hydrazino-1,3-benzoxazole?
A2: Depending on the synthetic route and reaction conditions, you may encounter several impurities:
Unreacted Starting Materials: Residual 2-chloro-1,3-benzoxazole or 2-mercaptobenzoxazole.
Excess Hydrazine Hydrate: A common excess reagent used to drive the reaction to completion.
Side Products: Formation of hydrazones or other condensation products, especially if the reaction temperature is not well-controlled.
Solvent Residues: Remaining solvents from the reaction or initial work-up.
Q3: How can I remove excess hydrazine hydrate from my crude product?
A3: Excess hydrazine hydrate can often be removed by washing the crude product with water, as hydrazine hydrate is highly water-soluble.[1] Alternatively, for stubborn traces, azeotropic distillation with a suitable solvent like toluene may be effective, though care must be taken due to the thermal sensitivity of the product.
Q4: What are the recommended storage conditions for purified 2-Hydrazino-1,3-benzoxazole?
A4: The purified compound should be stored in a cool, dark place under an inert atmosphere. Some suppliers recommend storage in a freezer at -20°C to maintain its stability and prevent degradation.[4][5][6]
Troubleshooting Guides
Problem 1: Low Yield of Crystalline Product After Recrystallization
Possible Cause
Troubleshooting Step
Incorrect Solvent Choice
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[7] Experiment with different solvents or solvent mixtures. Common choices for compounds with similar functionalities include ethanol, water, or mixtures like ethanol/water and hexane/ethyl acetate.[8]
Too Much Solvent Used
Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Rate is Too Fast
Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is Oiling Out
This occurs when the product separates from the solution as a liquid rather than a solid. This can be due to a low melting point of the product or the presence of impurities. Try using a lower polarity solvent or a two-solvent system.
Problem 2: Product Fails to Purify Adequately with Recrystallization (Persistent Impurities)
Possible Cause
Troubleshooting Step
Co-crystallization of Impurities
The impurity may have similar solubility properties to the desired product. Consider using a different recrystallization solvent or switching to an alternative purification method like column chromatography.
Thermally Labile Compound
The compound may be degrading during heating for recrystallization. If degradation is suspected, try a purification method that does not require heating, such as column chromatography at room temperature.
Problem 3: Difficulty with Column Chromatography Purification
Possible Cause
Troubleshooting Step
Inappropriate Solvent System (Eluent)
The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation between your product and impurities (a difference in Rf values of at least 0.2 is ideal). For hydrazino compounds, which can be polar, solvent systems like petroleum ether/ethyl acetate or dichloromethane/methanol are common starting points.
Compound Streaking on the Column
This can be caused by the compound being too polar for the chosen eluent or interacting too strongly with the silica gel. Adding a small amount of a polar modifier (like triethylamine for basic compounds) to the eluent can sometimes resolve this issue.
Poorly Packed Column
An unevenly packed column will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Experimental Protocols
Recrystallization Protocol
This is a general guideline; specific solvent and volumes should be optimized for your particular crude product.
Solvent Selection: Test the solubility of a small amount of your crude 2-Hydrazino-1,3-benzoxazole in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexanes) to find a suitable one where it is soluble when hot and insoluble when cold.
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. The ideal eluent should move the desired compound to an Rf value of approximately 0.3-0.5 while separating it from impurities.
Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed evenly without any air pockets.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
Elution: Add the eluent to the top of the column and begin collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Hydrazino-1,3-benzoxazole.
Data Presentation
Parameter
Recrystallization
Column Chromatography
Principle
Difference in solubility at different temperatures
Stability and storage conditions for 2-Hydrazino-1,3-benzoxazole
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 2-Hydrazino-1,3-benzoxazole (CAS No: 15062-88-1). Frequently Asked Que...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 2-Hydrazino-1,3-benzoxazole (CAS No: 15062-88-1).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Hydrazino-1,3-benzoxazole?
A1: Proper storage is crucial to maintain the stability and integrity of 2-Hydrazino-1,3-benzoxazole. The compound should be stored in a tightly sealed container in a freezer, under an inert atmosphere, and protected from light.[1] Different suppliers recommend slightly different temperature ranges, which are summarized in the table below.
Q2: Is 2-Hydrazino-1,3-benzoxazole sensitive to light or air?
A2: Yes. For optimal stability, the compound should be stored in a dark place and under an inert atmosphere.[1] Exposure to light and air could potentially lead to degradation, affecting its reactivity and purity.
Q3: How should I handle the product upon receipt?
A3: For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[2][3] This ensures that any material that may have become dislodged during shipping is collected at the bottom of the vial.
Q4: What are the known applications of this compound?
A4: 2-Hydrazino-1,3-benzoxazole is a versatile intermediate used in several research areas. It serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.[4][5] It is also used in the development of advanced materials like polymers and dyes, in formulating agrochemicals, and as a reagent in analytical chemistry for detecting specific metal ions.[4]
Troubleshooting Guide
Q1: I am observing inconsistent results in my synthesis reaction. Could the starting material be compromised?
A1: Inconsistent results can stem from the degradation of 2-Hydrazino-1,3-benzoxazole. First, verify that the material has been stored according to the recommended conditions (see FAQ A1). Improper storage, such as exposure to light, heat, or moisture, can affect the compound's stability and reactivity.[1][4] If degradation is suspected, it is advisable to use a fresh vial of the compound or re-purify the existing material if possible.
Q2: The compound is difficult to dissolve. What solvents are recommended?
A2: The solubility of 2-Hydrazino-1,3-benzoxazole can be solvent-dependent. For synthetic reactions, ethanol is commonly used as a solvent, often with gentle heating or refluxing to facilitate dissolution.[6][7] For analytical purposes, ensure the chosen solvent is compatible with your instrumentation and does not interfere with the analysis.
Q3: My experiment requires precise concentration, but I am concerned about the product's purity. What should I do?
A3: The purity of the compound as supplied is typically high (e.g., 98%).[1] However, if you have stored it for an extended period or suspect contamination, it is best practice to verify its purity using standard analytical techniques such as NMR or melting point determination. The reported melting point is >136°C with decomposition.[8]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
Acclimatization: Allow the vial of 2-Hydrazino-1,3-benzoxazole to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Centrifugation: Centrifuge the vial briefly to ensure all the solid material is at the bottom.[2][3]
Weighing: Under an inert atmosphere if possible, quickly weigh the desired amount of the compound into a clean, dry vessel.
Dissolution: Add the appropriate solvent (e.g., ethanol) to the vessel.
Solubilization: Agitate the mixture, using a vortex mixer or sonicator if necessary, until the solid is completely dissolved. Gentle warming may be applied if the compound's stability in the heated solvent is known to be adequate.
Storage: Store the resulting stock solution in a tightly sealed container, protected from light, and at the recommended temperature for solutions (typically -20°C or -80°C for long-term storage).
Protocol 2: Synthesis of 2-Hydrazino-1,3-benzoxazole (N2) from 2-Mercaptobenzoxazole (N1)
This protocol is based on a literature procedure for the synthesis of the title compound.[6][9]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-mercaptobenzoxazole (N1) with hydrazine monohydrate (80%).
Reflux: Heat the reaction mixture to reflux for a specified period. The original study does not state the exact duration, which may require optimization.[6][9]
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation, filtration, and washing with a suitable solvent like water.
Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield pure 2-Hydrazino-1,3-benzoxazole (N2).
Technical Support Center: Optimizing Hydrazone Formation with 2-Hydrazino-1,3-benzoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of hydrazones u...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of hydrazones using 2-Hydrazino-1,3-benzoxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of hydrazones from 2-Hydrazino-1,3-benzoxazole and provides systematic solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Inappropriate pH: The reaction is acid-catalyzed, but excess acid can protonate the hydrazine, rendering it non-nucleophilic. The optimal pH is typically mildly acidic.
- Add a catalytic amount of a weak acid like glacial acetic acid or citric acid.[1] - If the reaction medium is too acidic, consider using a buffer or a less acidic catalyst.
Low Reactivity of Carbonyl Compound: Ketones are generally less reactive than aldehydes. Steric hindrance on the aldehyde or ketone can also slow the reaction.
- Increase the reaction temperature, for example, by refluxing in a suitable solvent like ethanol or methanol.[2][3] - Prolong the reaction time. - Consider using microwave irradiation to accelerate the reaction.
Poor Quality of Reagents: Impurities in 2-Hydrazino-1,3-benzoxazole or the carbonyl compound can interfere with the reaction.
- Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). - Recrystallize or purify starting materials if necessary.
Reaction Reversibility: Hydrazone formation is a reversible condensation reaction. The presence of water can drive the equilibrium back to the reactants.
- Use a Dean-Stark apparatus to remove water as it forms, especially for less reactive carbonyl compounds. - Conduct the reaction in a dry solvent.
Formation of Multiple Products/Side Reactions
Azine Formation: A common side product where the initially formed hydrazone reacts with a second molecule of the aldehyde. This is more prevalent when using unsubstituted hydrazine.
- Maintain a strict 1:1 molar ratio of 2-Hydrazino-1,3-benzoxazole to the carbonyl compound.[4] - Add the aldehyde solution dropwise to the hydrazine solution to prevent localized excess of the aldehyde.[4]
Formation of E/Z Isomers: The C=N double bond of the hydrazone can lead to the formation of geometric isomers.
- The ratio of isomers can be influenced by reaction conditions such as solvent, temperature, and pH. Characterize the product mixture to determine the isomeric ratio. Separation may be possible via chromatography.
Difficulty in Product Isolation/Purification
Product is an Oil or Gummy Solid: The product may not crystallize easily from the reaction mixture.
- Try different crystallization solvents or solvent mixtures. - Use techniques like trituration with a non-polar solvent (e.g., hexanes) to induce solidification. - Purify via column chromatography.
Product is Insoluble and Crashes Out of Solution: The product may be poorly soluble in the reaction solvent, leading to precipitation.
- Perform a hot filtration to remove the product from the reaction mixture at high temperature. - Choose a solvent in which the product has higher solubility at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation with 2-Hydrazino-1,3-benzoxazole?
A1: While specific optimization for 2-Hydrazino-1,3-benzoxazole is not extensively documented, hydrazone formation is generally most efficient under mildly acidic conditions. A catalytic amount of a weak acid like acetic acid is commonly used to facilitate the reaction.[1][2] Strong acids can fully protonate the hydrazine nitrogen, reducing its nucleophilicity and inhibiting the reaction.
Q2: Which solvent is best for this reaction?
A2: Protic solvents like ethanol and methanol are frequently used for hydrazone synthesis as they effectively dissolve the reactants and facilitate the reaction, often under reflux conditions.[2][4] A study on the analogous 2-hydrazinobenzimidazole showed that ethanol provided a superior yield (94%) compared to methanol (85%), DMF (84%), dioxane (82%), and DMSO (80%) when using citric acid as a catalyst.[1]
Q3: How does the choice of acid catalyst affect the reaction?
A3: The choice of a weak acid catalyst is crucial. For the synthesis of hydrazones from the similar 2-hydrazinobenzimidazole, citric acid was found to give consistently higher yields (88-94%) compared to acetic acid (78-85%) across a range of aldehydes and ketones.[1]
Q4: What is the effect of temperature on the reaction rate and yield?
A4: Increasing the reaction temperature generally increases the reaction rate. Many solution-phase syntheses are carried out at reflux temperature to ensure a reasonable reaction time.[2][3] However, for some sensitive substrates, maintaining room temperature may be necessary to prevent side reactions.[4] One study on a solvent-free hydrazone synthesis demonstrated a significant increase in yield from 23% at room temperature to optimal yields at 80°C.[5]
Q5: How does the electronic nature of the substituent on the aromatic aldehyde affect the reaction?
A5: The reactivity of the aromatic aldehyde is influenced by its electronic properties. Electron-withdrawing groups on the aromatic ring of the aldehyde can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the hydrazine. Conversely, electron-donating groups may decrease the reactivity of the aldehyde.
Q6: Are there alternative, "greener" methods for this synthesis?
A6: Yes, mechanochemical synthesis (grinding the reactants together, often with a liquid-assisted grinding agent) is a viable and environmentally friendly alternative to solution-phase synthesis. This method can lead to high yields in shorter reaction times and avoids the use of bulk solvents.
Data Presentation
Table 1: Solvent and Catalyst Effect on Hydrazone Yield with 2-Hydrazinobenzimidazole (A Structural Analog)
Entry
Solvent
Catalyst
Reaction Time (h)
Yield (%)
1
Methanol
Citric Acid
3
85
2
Ethanol
Citric Acid
3
94
3
DMF
Citric Acid
3
84
4
Dioxane
Citric Acid
3
82
5
DMSO
Citric Acid
3
80
6
Ethanol
Acetic Acid
3
85
Data adapted from a study on 2-hydrazinobenzimidazole, a structurally similar compound, and is intended to be illustrative for optimizing reactions with 2-hydrazino-1,3-benzoxazole.[1]
Table 2: Mechanochemical Synthesis of a Hydrazone from 6-chloro-2-hydrazino-1,3-benzoxazole
Hydrazine
Aldehyde
Apparatus
Grinding Time (min)
Aldehyde Conversion (%)
Yield (%)
6-chloro-2-hydrazino-1,3-benzoxazole
5-(4-nitrophenyl)-2-furaldehyde
MM400
3 x 30
90
47-60 (range with other hydrazines)
6-chloro-2-hydrazino-1,3-benzoxazole
5-(4-nitrophenyl)-2-furaldehyde
P7
6 x 30
>95
85-95 (range with other hydrazines)
This data demonstrates the feasibility and high yields achievable with mechanochemical methods.
Experimental Protocols
Protocol 1: General Solution-Phase Synthesis of Hydrazones from 2-Hydrazino-1,3-benzoxazole
This protocol is a general guideline and may require optimization for specific aldehydes.
Dissolution: In a round-bottom flask, dissolve 2-Hydrazino-1,3-benzoxazole (1.0 eq.) in a suitable solvent such as ethanol or methanol.
Addition of Aldehyde: To this solution, add the desired aldehyde (1.0 eq.).
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry.
Purification: If the product does not precipitate or requires further purification, concentrate the solution under reduced pressure and purify the residue by recrystallization from an appropriate solvent or by column chromatography.[2][4]
Protocol 2: Synthesis of the Starting Material: 2-Hydrazino-1,3-benzoxazole
This protocol describes the synthesis of the starting hydrazine from 2-mercaptobenzoxazole.
Reaction Setup: In a round-bottom flask, suspend 2-mercaptobenzoxazole (1.0 eq.) in a suitable solvent like ethanol.
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 5-10 eq.).
Reaction: Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
Work-up: After completion, cool the reaction mixture to room temperature.
Isolation: The product, 2-Hydrazino-1,3-benzoxazole, may precipitate upon cooling. Collect the solid by filtration, wash with cold water or ethanol, and dry under vacuum.[3]
Visualizations
Caption: Acid-catalyzed mechanism of hydrazone formation.
Overcoming solubility issues of 2-Hydrazino-1,3-benzoxazole in organic solvents
Welcome to the technical support center for 2-Hydrazino-1,3-benzoxazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use i...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 2-Hydrazino-1,3-benzoxazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings, with a focus on overcoming solubility issues in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-Hydrazino-1,3-benzoxazole?
A1: 2-Hydrazino-1,3-benzoxazole is a heterocyclic compound that generally exhibits limited solubility in many common organic solvents. Qualitative data indicates it is slightly soluble in chloroform and methanol, and sparingly soluble in dimethyl sulfoxide (DMSO). Due to its rigid, hydrophobic core structure, it has poor aqueous solubility.[1]
Q2: I am having difficulty dissolving 2-Hydrazino-1,3-benzoxazole in my desired solvent. What are the initial troubleshooting steps?
A2: When encountering solubility issues, a systematic approach is recommended. Start by verifying the purity of your compound and the solvent. Ensure the solvent is dry if necessary for your reaction.[2] Initial strategies to improve solubility include gentle heating and agitation (e.g., vortexing or sonication). If these methods are insufficient, consider using a co-solvent system or exploring the solubility enhancement techniques detailed in the troubleshooting guide below.
Q3: Can altering the pH of the solution improve the solubility of 2-Hydrazino-1,3-benzoxazole?
A3: Yes, for ionizable compounds, pH modification can significantly enhance solubility.[1] 2-Hydrazino-1,3-benzoxazole has a basic hydrazine group. Lowering the pH of an aqueous medium with a suitable acid will form a more soluble salt.[1] However, for use in organic solvents, this strategy is less common but could be applicable in protic solvents.
Q4: What are some advanced formulation strategies to improve the solubility and bioavailability of benzoxazole derivatives?
A4: For poorly soluble compounds like benzoxazole derivatives, several advanced formulation techniques can be employed. These include creating solid dispersions, where the compound is dispersed in a hydrophilic carrier matrix, and cyclodextrin complexation, where the hydrophobic molecule is encapsulated.[1] Particle size reduction through methods like micronization can also increase the dissolution rate by increasing the surface area.[1]
This guide provides a structured approach to addressing poor solubility of 2-Hydrazino-1,3-benzoxazole.
Initial Assessment
Verify Compound and Solvent Quality: Ensure the purity of 2-Hydrazino-1,3-benzoxazole and the solvent. Impurities can significantly impact solubility.
Physical Dissolution Aids:
Agitation: Use a vortex mixer or magnetic stirrer.
Sonication: Utilize an ultrasonic bath to break down particle agglomerates.
Heating: Gently warm the solvent, but be cautious of potential compound degradation at elevated temperatures. Monitor for any changes in color or the appearance of precipitates upon cooling.
Solvent & Co-solvent Strategies
If initial methods fail, consider the following solvent-based approaches.
Issue
Suggested Solution
Rationale
Poor solubility in a non-polar solvent.
Introduce a polar aprotic co-solvent like DMSO, DMF, or THF in small, incremental amounts.
Co-solvents can disrupt the solute-solute and solvent-solvent interactions, favoring solute-solvent interactions.
Poor solubility in a polar protic solvent (e.g., methanol, ethanol).
Consider a co-solvent system with a more effective polar aprotic solvent.
The hydrogen bonding capabilities of protic solvents may not be optimal for this specific heterocyclic structure.
Precipitation occurs upon cooling after heating.
Prepare a supersaturated solution at a higher temperature and use it immediately, or consider the advanced techniques below to create a stable formulation.
The compound's solubility is temperature-dependent, and it may be kinetically trapped in solution for a short period.
Advanced Solubility Enhancement Techniques
For persistent solubility challenges, especially in drug development contexts, the following formulation strategies can be highly effective.
Technique
Description
Solid Dispersion
The compound is dispersed within a hydrophilic polymer matrix (e.g., PVP, PEGs). This can be achieved through methods like solvent evaporation or fusion (melt). The resulting solid form often has an amorphous state with a higher dissolution rate.[1]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic 2-Hydrazino-1,3-benzoxazole molecule within their cavity, forming an inclusion complex with enhanced aqueous solubility.[1]
Particle Size Reduction
Techniques such as micronization or nanomilling increase the surface area-to-volume ratio of the compound, which can lead to a faster dissolution rate in the solvent.[1]
Data Presentation
Quantitative solubility data for 2-Hydrazino-1,3-benzoxazole is not widely available in the public domain. The table below summarizes the qualitative information found in the literature. It is highly recommended that researchers determine the quantitative solubility in their specific solvent systems experimentally.
Solvent
Chemical Formula
Polarity
Qualitative Solubility
Chloroform
CHCl₃
Polar Aprotic
Slightly Soluble
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
Polar Aprotic
Sparingly Soluble
Methanol
CH₃OH
Polar Protic
Slightly Soluble
Experimental Protocols
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound.
Preparation: Add an excess amount of 2-Hydrazino-1,3-benzoxazole to a sealed vial containing the organic solvent of interest (e.g., DMSO, methanol). The presence of undissolved solid is crucial.
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check if the concentration of the dissolved solid remains constant.
Sample Separation: After equilibration, allow the solution to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method. Quantify the concentration of 2-Hydrazino-1,3-benzoxazole using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy with a pre-established calibration curve.
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol for Solubility Enhancement via Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile compounds.
Dissolution: Dissolve both 2-Hydrazino-1,3-benzoxazole and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a common volatile organic solvent (e.g., methanol) in a round-bottom flask.
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the flask wall.
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
Processing: Scrape the dried solid dispersion from the flask, and gently grind and sieve it to obtain a fine powder.
Characterization: The resulting powder can be tested for its dissolution rate and solubility, which is expected to be significantly higher than the pure compound.
Protocol for Solubility Enhancement via Cyclodextrin Complexation (Kneading Method)
This method is simple and avoids the use of large volumes of organic solvents.
Mixing: In a mortar, mix 2-Hydrazino-1,3-benzoxazole and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a specific molar ratio.
Kneading: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the powder mixture to form a thick, uniform paste.
Knead the paste thoroughly with a pestle for 30-60 minutes.
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Sizing: Pass the dried complex through a sieve to obtain a powder of uniform size. The solubility and dissolution of this powder can then be evaluated.
Mandatory Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for addressing solubility problems.
VEGFR-2 Signaling Pathway Inhibition by Benzoxazole Derivatives
Derivatives of benzoxazole have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth.
Caption: Inhibition of the VEGFR-2 signaling cascade by benzoxazole derivatives.
Scaling up the synthesis of 2-Hydrazino-1,3-benzoxazole for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 2-Hydrazino-1,3-benzoxazole. It includes troubleshooting guides, freque...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 2-Hydrazino-1,3-benzoxazole. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for industrial-scale production of 2-Hydrazino-1,3-benzoxazole?
A1: The two main routes for the industrial synthesis of 2-Hydrazino-1,3-benzoxazole start from either 2-chloro-1,3-benzoxazole or 2-mercapto-1,3-benzoxazole. Both precursors are reacted with hydrazine hydrate to yield the final product. The choice of route often depends on the availability and cost of the starting materials, as well as environmental and safety considerations.
Q2: What are the major challenges when scaling up the synthesis of 2-Hydrazino-1,3-benzoxazole?
A2: Key challenges in scaling up this synthesis include:
Handling of Hazardous Materials: Both synthesis routes involve hazardous chemicals. The synthesis of precursors may involve carbon disulfide, which is highly flammable and toxic, while the final step uses hydrazine hydrate, which is corrosive, toxic, and potentially explosive.
Exothermic Reactions: The reaction with hydrazine hydrate can be highly exothermic, requiring careful temperature control to prevent runaway reactions, especially in large reactors.
Solid Handling and Purification: The product is a solid, which can present challenges in terms of filtration, washing, and drying at a large scale. Achieving high purity often requires recrystallization, which needs to be optimized for large volumes.
Byproduct Formation: Side reactions can occur, leading to impurities that may be difficult to remove from the final product.
Q3: What are the critical safety precautions to consider for the industrial synthesis of 2-Hydrazino-1,3-benzoxazole?
A3: A thorough risk assessment is crucial before undertaking this synthesis at an industrial scale. Key safety precautions include:
Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory, including chemical-resistant gloves, safety goggles, face shields, and respiratory protection, especially when handling hydrazine hydrate.
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a closed system with local exhaust ventilation to minimize exposure to hazardous vapors.
Inert Atmosphere: Reactions involving air-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.
Emergency Procedures: Ensure that emergency procedures are in place for spills, fires, and accidental exposure. This includes having access to safety showers, eye wash stations, and appropriate fire extinguishing agents.
Waste Disposal: Hazardous waste must be handled and disposed of in accordance with local and national regulations.
Troubleshooting Guides
Problem 1: Low Yield
Low yields are a common issue when scaling up synthesis. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of 2-Hydrazino-1,3-benzoxazole.
Possible Causes and Solutions:
Incomplete Reaction:
Cause: Insufficient reaction time or temperature.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature. Be cautious with temperature increases due to the exothermic nature of the reaction.
Purity of Starting Materials:
Cause: Impurities in 2-chloro-1,3-benzoxazole, 2-mercaptobenzoxazole, or hydrazine hydrate can lead to side reactions.
Solution: Ensure the purity of all starting materials. Recrystallize or distill the precursors if necessary. Use fresh, high-quality hydrazine hydrate.
Suboptimal Stoichiometry:
Cause: Incorrect molar ratio of hydrazine hydrate to the benzoxazole precursor.
Solution: While an excess of hydrazine hydrate is often used to drive the reaction to completion, a very large excess can sometimes lead to byproduct formation. Optimize the stoichiometry through small-scale experiments before proceeding to a large-scale run.
Product Loss During Work-up:
Cause: The product may be partially soluble in the washing solvents, or crystallization may be incomplete.
Solution: Optimize the work-up procedure. Use cold solvents for washing the filtered product to minimize solubility losses. For recrystallization, perform a solubility study to identify the optimal solvent system that provides high recovery of pure product.
Problem 2: Impure Product
The presence of impurities can significantly impact the quality and usability of the final product.
Troubleshooting Workflow for Impure Product
Caption: A decision-making workflow for troubleshooting an impure product.
Common Impurities and Mitigation Strategies:
Unreacted 2-chloro-1,3-benzoxazole or 2-mercaptobenzoxazole:
Cause: Incomplete reaction.
Solution: As with low yield, ensure sufficient reaction time and temperature. A modest increase in the excess of hydrazine hydrate can also help drive the reaction to completion.
Side Products from the Reaction with 2-chloro-1,3-benzoxazole:
Potential Byproduct: Bis(benzoxazol-2-yl)hydrazine could potentially form, especially if the reaction temperature is too high or if there are localized "hot spots" in the reactor.
Mitigation: Maintain strict temperature control. Ensure efficient stirring to prevent localized overheating. Control the rate of addition of hydrazine hydrate to manage the exotherm.
Side Products from the Reaction with 2-mercaptobenzoxazole:
Potential Byproduct: Oxidation of the mercapto group can lead to disulfide impurities in the starting material, which may lead to other byproducts.
Mitigation: Use high-purity 2-mercaptobenzoxazole. Store it under an inert atmosphere to prevent oxidation.
Purification Strategies:
Recrystallization: This is the most effective method for purifying the final product. A range of solvents should be screened to find one that provides good solubility at high temperatures and low solubility at room temperature or below. Ethanol or ethanol/water mixtures are often good starting points.
Solvent Washing: Washing the crude product with a suitable solvent can remove certain impurities. For example, a wash with a non-polar solvent could remove less polar byproducts, while a wash with cold water can remove excess hydrazine hydrate.
Data Presentation
Table 1: Synthesis of 2-Hydrazino-1,3-benzoxazole from 2-chloro-1,3-benzoxazole
Parameter
Value
Reference
Reactants
2-chloro-1,3-benzoxazole, Hydrazine hydrate
Solvent
Ethanol
Temperature
Reflux
Reaction Time
2-4 hours
Typical Yield
~80-90%
Purity
High after recrystallization
Table 2: Synthesis of 2-Hydrazino-1,3-benzoxazole from 2-mercaptobenzoxazole
The following are generalized protocols for the synthesis of 2-Hydrazino-1,3-benzoxazole. These should be adapted and optimized for specific equipment and scale.
Protocol 1: Synthesis from 2-chloro-1,3-benzoxazole
Experimental Workflow from 2-chloro-1,3-benzoxazole
Caption: A schematic workflow for the synthesis of 2-Hydrazino-1,3-benzoxazole starting from 2-chloro-1,3-benzoxazole.
Reactor Setup: Charge a suitable reactor with 2-chloro-1,3-benzoxazole and ethanol.
Hydrazine Addition: Under controlled temperature and efficient stirring, slowly add an excess (typically 1.5-3 equivalents) of hydrazine hydrate to the reactor. The addition should be done at a rate that allows for effective heat removal.
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Isolation: Cool the reaction mixture to ambient temperature to allow the product to crystallize. Filter the solid product and wash it with a small amount of cold ethanol to remove residual hydrazine hydrate and other impurities.
Drying: Dry the purified product under vacuum at a temperature not exceeding 50-60°C.
Protocol 2: Synthesis from 2-mercaptobenzoxazole
Experimental Workflow from 2-mercaptobenzoxazole
Caption: A schematic workflow for the synthesis of 2-Hydrazino-1,3-benzoxazole starting from 2-mercaptobenzoxazole.[1]
Reactor Setup: In a reactor equipped with a reflux condenser and a stirrer, add 2-mercaptobenzoxazole and ethanol.[1]
Hydrazine Addition: Add an excess of hydrazine hydrate to the suspension.
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. During this time, the evolution of hydrogen sulfide gas may be observed. Ensure appropriate scrubbing for any off-gases. Monitor the reaction by TLC or HPLC.[1]
Isolation: After completion, cool the reaction mixture. The product will precipitate out of the solution. Collect the solid by filtration.
Washing and Drying: Wash the product cake with cold water followed by a small amount of cold ethanol. Dry the product in a vacuum oven.
This technical support center provides a foundational guide for scaling up the synthesis of 2-Hydrazino-1,3-benzoxazole. Successful industrial production will necessitate a thorough process of hazard analysis, optimization of reaction and work-up conditions, and adherence to strict safety protocols.
Troubleshooting unexpected results in reactions involving 2-Hydrazino-1,3-benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazino-1,3-benzoxazole. The informatio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazino-1,3-benzoxazole. The information is designed to help you navigate unexpected results and optimize your reaction outcomes.
I. Troubleshooting Guide: Synthesis of 2-Hydrazino-1,3-benzoxazole
The synthesis of 2-Hydrazino-1,3-benzoxazole can be approached via two primary routes. Below are troubleshooting tips for common issues encountered with each method.
Route A: From 2-Mercaptobenzoxazole
This method involves the reaction of 2-mercaptobenzoxazole with hydrazine hydrate.
Observed Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
Incomplete reaction.
- Ensure the reflux time is sufficient (at least 3-4 hours)[1]. - Check the purity of the 2-mercaptobenzoxazole starting material.
Loss of product during workup.
- After reflux, add ethanol and continue refluxing to aid precipitation[1]. - Wash the filtered precipitate with cold water to minimize dissolution[1].
Presence of Unreacted Starting Material
Insufficient hydrazine hydrate.
- Use a significant excess of hydrazine hydrate[1].
Inadequate reaction temperature or time.
- Ensure the reaction mixture is refluxing vigorously. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product is difficult to purify
Contamination with side products.
- Recrystallize the crude product from ethanol to obtain a pure white solid[1].
Route B: From 2-Chloro-1,3-benzoxazole
This route involves the reaction of 2-chloro-1,3-benzoxazole with hydrazine hydrate.[2]
Observed Problem
Potential Cause(s)
Suggested Solution(s)
Reaction is too exothermic and difficult to control
Rapid addition of 2-chloro-1,3-benzoxazole.
- Add the solution of 2-chloro-1,3-benzoxazole dropwise to the hydrazine hydrate solution. - Maintain the reaction temperature below 30°C during the addition[2].
Low Yield
Suboptimal reaction temperature.
- After the initial addition, stir the reaction mixture at a controlled temperature of 20°C for at least 1 hour[2].
Product loss during workup.
- After evaporation of the solvent, add water and stir to precipitate the product fully before filtration[2].
Impure Product
Residual starting materials or byproducts.
- Wash the filtered product thoroughly with water[2].
II. Troubleshooting Guide: Reactions of 2-Hydrazino-1,3-benzoxazole with Carbonyl Compounds (Hydrazone Formation)
The most common application of 2-Hydrazino-1,3-benzoxazole is its condensation with aldehydes and ketones to form hydrazones.
Observed Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield of Hydrazone
Incomplete reaction.
- Add a catalytic amount of glacial acetic acid to the reaction mixture[3][4]. - Ensure the reaction is heated to reflux for an adequate amount of time (can range from 30 minutes to several hours)[4].
Unfavorable equilibrium.
- If the reaction stalls, consider removing water as it forms, for example, by using a Dean-Stark apparatus.
Formation of a Symmetric Azine Byproduct
Reaction of the initially formed hydrazone with another molecule of the aldehyde/ketone.
- Use a slight excess of 2-Hydrazino-1,3-benzoxazole relative to the carbonyl compound. - Add the carbonyl compound slowly to the solution of the hydrazine.
Product is a mixture of E/Z isomers
Inherent nature of the hydrazone bond.
- Isomer ratios can sometimes be influenced by solvent polarity and temperature. - Purification by column chromatography may allow for the separation of isomers.
Unexpected Side Products
Solvent participation in the reaction.
- Be cautious with reactive solvents like acetone, as they can potentially react with the hydrazine. - Use inert solvents such as ethanol or methanol for the condensation reaction[5].
Difficulty in Product Purification
Product has similar polarity to starting materials or byproducts.
- Recrystallization from a suitable solvent (e.g., ethanol) is often effective[1]. - If recrystallization is insufficient, silica gel column chromatography may be necessary[2].
III. Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for synthesizing 2-Hydrazino-1,3-benzoxazole?
A1: Two common methods are:
From 2-Mercaptobenzoxazole: Refluxing 2-mercaptobenzoxazole with hydrazine hydrate, followed by the addition of ethanol and further refluxing[1].
From 2-Chloro-1,3-benzoxazole: Dropwise addition of 2-chloro-1,3-benzoxazole in diethyl ether to a solution of hydrazine hydrate in diethyl ether, maintaining the temperature below 30°C, followed by stirring at 20°C[2].
Q2: I am seeing an unexpected peak in my mass spectrum that corresponds to a dimer of my aldehyde/ketone starting material linked by a N-N bond. What is this?
A2: This is likely a symmetric azine, formed from the reaction of two molecules of the carbonyl compound with one molecule of hydrazine. This can occur if there is unreacted hydrazine hydrate in your 2-Hydrazino-1,3-benzoxazole starting material or if the hydrazone product is unstable under the reaction conditions.
Q3: How can I confirm the formation of the desired hydrazone product?
A3: Spectroscopic methods are key for product confirmation:
¹H NMR: Look for the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the imine proton (CH=N), typically around 8-9 ppm. The NH proton of the hydrazone will also be present[3].
IR Spectroscopy: Expect to see the appearance of a C=N stretching band (around 1590-1650 cm⁻¹) and the disappearance of the C=O stretching band of the starting carbonyl compound[3].
Q4: My 2-Hydrazino-1,3-benzoxazole starting material has a yellowish tint, is it still usable?
A4: While a pure product is a white solid, a slight yellow tint may indicate the presence of minor impurities or slight degradation. For best results, especially in sensitive applications, it is recommended to use a pure, white starting material. If in doubt, you can attempt to purify the starting material by recrystallization from ethanol.
Q5: What is the stability of 2-Hydrazino-1,3-benzoxazole and its hydrazone derivatives?
A5: Hydrazines can be susceptible to oxidation, so it is best to store 2-Hydrazino-1,3-benzoxazole under an inert atmosphere and protected from light. Hydrazones can be susceptible to hydrolysis, particularly under acidic conditions, which would revert them to the starting hydrazine and carbonyl compound[6][7]. For long-term storage of solutions, it is advisable to store them at low temperatures and protected from light[8].
IV. Experimental Protocols & Data
Synthesis of 2-Hydrazino-1,3-benzoxazole from 2-Chloro-1,3-benzoxazole[2]
A solution of 2-chloro-1,3-benzoxazole (2.5 g, 16.3 mmol) in diethyl ether (4 mL) is added dropwise to a solution of hydrazine hydrate (4.07 g, 81.4 mmol) in diethyl ether (20 mL). The reaction temperature is maintained below 30°C during the addition. The reaction mixture is then stirred at 20°C for 1 hour. The solvent is evaporated, and water (50 mL) is added to the residue and stirred for 10 minutes. The resulting solid is collected by filtration, washed with water (50 mL), and dried to yield the pure product.
Parameter
Value
Yield
82.4%
Appearance
White solid
General Procedure for Hydrazone Synthesis[4]
A mixture of 2-Hydrazino-1,3-benzoxazole (1 equivalent) and the desired aldehyde or ketone (1-1.1 equivalents) is refluxed in methanol (or ethanol) containing a few drops of glacial acetic acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration and can be recrystallized from a suitable solvent.
V. Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the chemical transformations and troubleshooting steps, the following diagrams are provided.
Caption: Reaction scheme for the synthesis and subsequent reaction of 2-Hydrazino-1,3-benzoxazole.
Caption: A logical workflow for troubleshooting low-yield reactions.
Technical Support Center: Catalyst Selection for 2-Hydrazino-1,3-benzoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydrazino-1,3-ben...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydrazino-1,3-benzoxazole, with a focus on catalyst selection to improve reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-Hydrazino-1,3-benzoxazole?
The primary precursors for the synthesis of 2-Hydrazino-1,3-benzoxazole are either 2-chloro-1,3-benzoxazole or 2-mercaptobenzoxazole, which are reacted with hydrazine hydrate.[1][2]
Q2: Is a catalyst always necessary for the synthesis of 2-Hydrazino-1,3-benzoxazole?
Not necessarily. The reaction between 2-chloro-1,3-benzoxazole and hydrazine hydrate can proceed without a catalyst to provide a good yield (e.g., 82.4%).[3] Similarly, 2-mercaptobenzoxazole can be treated with hydrazine hydrate, often in a solvent like ethanol, to produce 2-hydrazino-1,3-benzoxazole.[2] However, for optimizing reaction efficiency, particularly in terms of reaction time and temperature, the use of a catalyst can be beneficial. While specific catalysts for this exact reaction are not extensively documented in comparative studies, knowledge from the synthesis of other 2-substituted benzoxazoles can be applied.
Q3: What types of catalysts could potentially be used to improve the reaction efficiency?
Based on the broader literature for 2-substituted benzoxazole synthesis, both metal-based and non-metal catalysts could be explored:
Acid Catalysts: A few drops of acetic acid are sometimes used in related reactions, such as the formation of hydrazones from 2-hydrazino-1,3-benzoxazole, suggesting that mild acidic conditions could influence the reaction rate.
Basic Catalysts: In syntheses starting from 2-mercaptobenzoxazole, the initial formation of the mercaptobenzoxazole itself often involves a base like potassium hydroxide.[2] While not directly a catalyst for the hydrazinolysis step, ensuring the precursor is of high quality is crucial. For related benzoxazole syntheses, bases like triethylamine are also used.[4]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[5] By spotting the reaction mixture alongside the starting material, the consumption of the precursor and the formation of the product can be visualized, typically under a UV lamp.[5]
Troubleshooting Guide
Problem
Possible Causes
Solutions
Low or No Product Yield
1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Poor Quality Starting Materials: Impurities in the 2-chloro-1,3-benzoxazole, 2-mercaptobenzoxazole, or hydrazine hydrate can inhibit the reaction. 3. Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate. 4. Side Reactions: Formation of undesired byproducts can consume the starting materials.
1. Extend Reaction Time: Continue to stir the reaction mixture and monitor by TLC until the starting material is no longer visible. 2. Purify Starting Materials: Ensure the purity of the precursors. Recrystallization or distillation may be necessary. Use fresh, high-purity hydrazine hydrate. 3. Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating while monitoring for any decomposition. 4. Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of hydrazine hydrate is common.[3]
Presence of Multiple Spots on TLC (Impure Product)
1. Side Product Formation: Competing reactions may be occurring. For instance, the intermediate Schiff base in related reactions can sometimes be stable and not fully cyclize. 2. Degradation of Product: The 2-hydrazino-1,3-benzoxazole may be unstable under the reaction or workup conditions.
1. Modify Reaction Conditions: Adjust the temperature or reaction time to favor the desired product. The choice of solvent can also influence selectivity. 2. Purification: If side products are unavoidable, effective purification is key. Recrystallization from a suitable solvent like ethanol is a common method.[6] Column chromatography can also be employed for more challenging separations.[3]
Difficulty in Product Isolation/Purification
1. Product Solubility: The product may be soluble in the workup solvents, leading to loss during extraction or washing. 2. Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult.
1. Careful Solvent Selection: For recrystallization, choose a solvent where the product has high solubility when hot and low solubility when cold.[6] During workup, minimize the volume of washing solvents. 2. Break Emulsions: Addition of brine (saturated NaCl solution) can help to break emulsions.
Catalyst Inactivity (if used)
1. Catalyst Poisoning: Impurities in the reactants or solvent can deactivate the catalyst. 2. Improper Handling: Some catalysts are sensitive to air or moisture.
1. Use Purified Reagents: Ensure all reactants and solvents are pure and dry. 2. Inert Atmosphere: If using a sensitive catalyst, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Data Presentation
The following table summarizes the reaction conditions for a non-catalytic synthesis of 2-Hydrazino-1,3-benzoxazole.
Protocol 1: Synthesis from 2-chloro-1,3-benzoxazole [3]
A solution of 2-chloro-1,3-benzoxazole (2.5g, 16.3mmol) in diethyl ether (4mL) is added dropwise to a solution of hydrazine hydrate (4.07g, 81.4mmol) in diethyl ether (20mL), ensuring the reaction temperature is maintained below 30°C.
The reaction mixture is then stirred at 20°C for 1 hour.
The solvent is evaporated under reduced pressure.
Water (50mL) is added to the residue and stirred for 10 minutes.
The resulting solid is collected by filtration.
The filter cake is washed with water (50mL) and dried to obtain the pure 2-Hydrazino-1,3-benzoxazole.
Protocol 2: Synthesis from 2-mercaptobenzoxazole [2]
2-mercaptobenzoxazole is treated with hydrazine monohydrate (80%).
The specific solvent and temperature conditions can vary, but ethanol is a commonly used solvent for similar reactions.[2]
The reaction progress should be monitored by TLC.
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Comparative Guide to Structure-Activity Relationships of 2-Hydrazino-1,3-benzoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 2-hydrazino-1,3-benzoxazole analogs, focusing on their structure-activity relationships (SAR) in antimicro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-hydrazino-1,3-benzoxazole analogs, focusing on their structure-activity relationships (SAR) in antimicrobial and antitumor applications. The information is presented to facilitate objective analysis and support further drug development efforts.
Data Presentation: Biological Activity of 2-Hydrazino-1,3-benzoxazole Analogs
The following tables summarize the in vitro biological activities of various 2-hydrazino-1,3-benzoxazole derivatives.
Table 1: Antimicrobial Activity of 2-[(α-methylbenzylidene)-hydrazino]benzoxazole Analogs[1]
Compound Number
R (Substitution on benzylidene)
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. faecalis
MIC (µg/mL) vs. E. coli
MIC (µg/mL) vs. P. aeruginosa
MIC (µg/mL) vs. C. albicans
1
H
>100
>100
>100
>100
>100
2
2-Cl
50
100
>100
>100
100
3
3-Cl
50
100
>100
>100
>100
4
4-Cl
25
50
100
>100
50
5
2-NO₂
50
100
>100
>100
100
6
3-NO₂
50
100
>100
>100
100
7
4-NO₂
25
50
100
>100
50
8
2-CH₃
>100
>100
>100
>100
>100
9
4-CH₃
>100
>100
>100
>100
>100
10
4-OCH₃
>100
>100
>100
>100
>100
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: Anticancer Activity of Benzoxazole Derivatives Against Various Cell Lines
Note: IC₅₀ (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Microdilution Susceptibility Test for Antimicrobial Activity
This protocol is based on the method described for testing the antimicrobial activities of 2-[(α-methylbenzylidene)-hydrazino]benzoxazoles.[1]
Preparation of Microbial Inoculum: Bacterial strains are grown on Mueller-Hinton agar and yeast on Sabouraud dextrose agar at 37°C for 24 hours. A suspension of each microorganism is prepared in sterile saline to a density of approximately 10⁸ CFU/mL (0.5 McFarland standard). This is then diluted 1:100 in Mueller-Hinton broth for bacteria and Sabouraud liquid medium for yeast to obtain a final inoculum of 10⁶ CFU/mL.
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL. Serial twofold dilutions are then made in the respective broth media in 96-well microtiter plates to achieve final concentrations ranging from 100 µg/mL to 0.78 µg/mL.
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The final volume in each well is 200 µL. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A well containing only the growth medium and inoculum serves as a positive control, while a well with only medium serves as a negative control.
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing the in vitro cytotoxic activity of compounds against cancer cell lines.
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. These are further diluted with culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same concentration as the treated wells. The plates are then incubated for 48-72 hours.
MTT Addition and Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.
Formazan Solubilization and Absorbance Measurement: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes. The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
Calculation of IC₅₀: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.
Mandatory Visualization
Signaling Pathway
Caption: VEGFR-2 signaling pathway and its inhibition by 2-Hydrazino-1,3-benzoxazole analogs.
Experimental Workflow
Caption: Experimental workflow for SAR studies of 2-Hydrazino-1,3-benzoxazole analogs.
A Comparative Analysis of 2-Hydrazino-1,3-benzoxazole and Other Heterocyclic Hydrazines for Drug Development
A detailed guide for researchers and drug development professionals on the comparative performance of 2-Hydrazino-1,3-benzoxazole and other key heterocyclic hydrazines, supported by experimental data and protocols. In th...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers and drug development professionals on the comparative performance of 2-Hydrazino-1,3-benzoxazole and other key heterocyclic hydrazines, supported by experimental data and protocols.
In the landscape of medicinal chemistry, heterocyclic hydrazines have emerged as a versatile scaffold for the development of novel therapeutic agents. Their diverse biological activities, including antimicrobial and anticancer properties, have garnered significant attention. This guide provides a comparative analysis of 2-Hydrazino-1,3-benzoxazole against other prominent heterocyclic hydrazines such as those based on thiazole, quinoxaline, and benzothiazole cores. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, amalgamating performance data, experimental methodologies, and visual representations of relevant biological pathways to inform future research and development endeavors.
Comparative Biological Activity: A Quantitative Overview
The therapeutic potential of heterocyclic hydrazines is intrinsically linked to their structural framework. The fusion of a hydrazine moiety with various heterocyclic rings gives rise to a spectrum of biological activities. Below is a summary of the reported antimicrobial and anticancer activities of 2-Hydrazino-1,3-benzoxazole derivatives and other selected heterocyclic hydrazines, presented in a comparative format.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Heterocyclic Hydrazine Derivatives
Note: A lower MIC value indicates greater antimicrobial activity. Dashes indicate data not available in the cited sources.
Anticancer Activity
The anticancer potential is often assessed by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process or response by 50%.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Heterocyclic Hydrazine Derivatives
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
96-well sterile microtiter plates
Test compounds (heterocyclic hydrazines)
Bacterial and/or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
Sterile saline (0.85% NaCl)
0.5 McFarland turbidity standard
Spectrophotometer
Incubator
Procedure:
Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density using a microplate reader.[11][12][13][14][15]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
IC50 Calculation: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration that causes 50% inhibition of cell growth.[16][17][18][19]
Visualizing Mechanisms of Action
To better understand the potential mechanisms through which these heterocyclic hydrazines exert their anticancer effects, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway often implicated in cancer cell proliferation.
A Comparative Guide to the In-Vitro Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in-vitro cytotoxic effects of various benzoxazole derivatives against a range of cancer cell lines. The da...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxic effects of various benzoxazole derivatives against a range of cancer cell lines. The data presented is compiled from recent studies and aims to offer a clear, objective overview to aid in the advancement of anticancer drug discovery. This document summarizes key quantitative data in tabular format, details common experimental protocols, and visualizes a critical signaling pathway involved in the mechanism of action of these compounds.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of several benzoxazole derivatives against various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
The following section details a standard methodology for assessing the in-vitro cytotoxicity of benzoxazole derivatives, primarily focusing on the widely used MTT assay.
This colorimetric assay is a standard method for assessing cell viability.
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded into 96-well plates at a density of approximately 2 x 10³ cells per well and cultured for 24 hours to allow for attachment.[7]
Compound Treatment: The benzoxazole derivatives, dissolved in a solvent like dimethyl sulfoxide (DMSO), are added to the wells at various concentrations. The cells are then incubated for a period of 48 hours.[7]
MTT Addition: After the incubation period, 10 µL of a 10 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[7]
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.[7]
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate spectrophotometer.[7]
IC50 Calculation: The proliferation inhibitory effects of the compounds are expressed as IC50 values, which are calculated from the dose-response curves.[7]
Signaling Pathways and Mechanisms of Action
Several studies indicate that benzoxazole derivatives exert their anticancer effects through the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 Inhibition and Apoptosis Induction Pathway
Many benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase.[3][4][8] Inhibition of VEGFR-2 disrupts downstream signaling cascades that are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2] Furthermore, this inhibition, along with other cellular effects, can trigger the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, such as caspase-3, leading to programmed cell death.[3][4] Some derivatives have also been shown to cause cell cycle arrest, for instance at the G0/G1 or Pre-G1 phase.[2][9]
Caption: VEGFR-2 inhibition and apoptosis induction by benzoxazole derivatives.
Experimental Workflow for Assessing Apoptosis
The induction of apoptosis by benzoxazole derivatives can be experimentally verified through a series of established assays.
Caption: Experimental workflow for the confirmation of apoptosis.
A Comparative Analysis of the Antimicrobial Efficacy of 2-Hydrazino-1,3-benzoxazole Derivatives and Established Agents
For Immediate Release This guide provides a comparative overview of the antimicrobial efficacy of novel 2-hydrazino-1,3-benzoxazole derivatives against established antimicrobial agents. The data presented is intended for...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comparative overview of the antimicrobial efficacy of novel 2-hydrazino-1,3-benzoxazole derivatives against established antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals interested in the discovery of new antimicrobial compounds.
A series of synthesized 2-hydrazino-1,3-benzoxazole derivatives have demonstrated promising antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2][3] Notably, certain derivatives exhibit efficacy comparable to or, in some cases, exceeding that of standard antibiotics such as Ofloxacin and Fluconazole.[3] The primary method for evaluating this efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration of a compound required to inhibit the visible growth of a microorganism.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-hydrazino-1,3-benzoxazole derivatives against various microbial strains, in comparison with established antimicrobial agents. The data has been compiled from multiple studies to provide a comprehensive overview.
Note: The MIC values for Ofloxacin and Fluconazole were used as standards for comparison in the cited study, but specific values were not provided in the abstract. The molar concentrations (µM) reported in one study highlight the high potency of those derivatives.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial efficacy of new compounds. The broth microdilution method is a standardized and widely accepted protocol for this purpose.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]
1. Preparation of Materials:
Test Compounds: Prepare stock solutions of the 2-hydrazino-1,3-benzoxazole derivatives and established antimicrobial agents in a suitable solvent (e.g., DMSO).
Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
Media: Autoclave and cool the necessary growth media.
96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
2. Inoculum Preparation:
Adjust the turbidity of the overnight microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
Dispense 100 µL of sterile broth into all wells of the 96-well plate.
Add 100 µL of the stock solution of the test compound to the first well of a row.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
4. Inoculation of Microtiter Plates:
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
5. Incubation:
Cover the plates and incubate at 35-37°C for 18-24 hours for most bacteria, or longer for slower-growing organisms and fungi.
6. Determination of MIC:
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial efficacy of the test compounds.
Comparative Spectroscopic Analysis of Substituted 2-Hydrazinobenzoxazoles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comparative spectroscopic an...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of substituted 2-hydrazinobenzoxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. The data presented herein, including detailed experimental protocols and spectral data summaries, serves as a valuable resource for the characterization and development of new benzoxazole-based therapeutic agents.
Substituted 2-hydrazinobenzoxazoles are versatile scaffolds in the synthesis of a wide range of derivatives with potential biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for elucidating the structures and electronic characteristics of these molecules. This guide synthesizes data from various studies to offer a comparative overview.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic analyses cited in this guide.
Infrared (IR) Spectroscopy:
IR spectra are typically recorded on an FTIR spectrophotometer, such as a Shimadzu FTIR spectrophotometer.[1][2] Samples are prepared as KBr pellets.[1] The spectra are recorded in the 4000-400 cm⁻¹ range. This technique is used to identify the presence of specific functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectra are recorded on spectrometers such as a Bruker spectrometer operating at 400 MHz or 700 MHz.[2][3] Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents for sample preparation.[2][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[5]
Mass Spectrometry (MS):
Mass spectra are recorded to determine the molecular weight and fragmentation pattern of the synthesized compounds.[1] The molecular ion peak (M+) provides information about the molecular weight of the compound.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol, to a concentration of around 0.2 mg/mL.[7] The spectrophotometer is scanned over a range of wavelengths, typically from 290 to 400 nm, to determine the maximum absorption wavelength (λmax).[7][8]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-hydrazinobenzoxazole and some of its derivatives, compiled from various research articles.
Table 1: Infrared (IR) Spectral Data of Substituted 2-Hydrazinobenzoxazoles and Related Compounds
The general workflow for the synthesis and characterization of substituted 2-hydrazinobenzoxazoles can be visualized as a logical progression of steps.
Caption: General workflow for the synthesis and spectroscopic characterization of substituted 2-hydrazinobenzoxazoles.
This guide provides a foundational comparison of spectroscopic data for substituted 2-hydrazinobenzoxazoles. Researchers are encouraged to consult the primary literature for more in-depth information on specific derivatives and their biological applications. The provided data and protocols aim to facilitate the efficient characterization and development of new compounds in this promising class.
A Comparative Guide to Metal Ion Sensing: Benchmarking 2-Hydrazino-1,3-benzoxazole Derivatives
In the landscape of analytical chemistry and diagnostics, the quest for sensitive and selective metal ion sensors is paramount for applications ranging from environmental monitoring to biomedical research. This guide pro...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of analytical chemistry and diagnostics, the quest for sensitive and selective metal ion sensors is paramount for applications ranging from environmental monitoring to biomedical research. This guide provides a comparative performance analysis of chemosensors derived from 2-Hydrazino-1,3-benzoxazole against other established fluorescent probes. While direct quantitative data for 2-Hydrazino-1,3-benzoxazole as a metal ion sensor is limited in publicly accessible literature, this guide leverages performance metrics of structurally similar Schiff base derivatives as a proxy to benchmark its potential.
Performance Comparison of Metal Ion Chemosensors
The efficacy of a chemosensor is determined by several key parameters, including its detection limit, the metal ions it can selectively detect, and its response mechanism (e.g., "turn-on" or "turn-off" fluorescence). Below is a comparative summary of Schiff base derivatives of 2-Hydrazino-1,3-benzoxazole against prominent classes of fluorescent sensors.
Table 1: Performance Metrics of Fluorescent Chemosensors for Metal Ion Detection
Sensor Class/Compound
Target Ion(s)
Detection Limit (LOD)
Linear Range
Response Time
Binding Ratio (Sensor:Ion)
Solvent System
Reference
Schiff Base of 2-Hydrazino-1,3-benzoxazole Derivative (Hypothetical)
Note: The performance of Schiff base sensors derived from 2-Hydrazino-1,3-benzoxazole is projected based on the performance of analogous heterocyclic hydrazone chemosensors. Experimental validation is necessary to confirm these estimated values.
Signaling Pathways and Experimental Workflows
The detection of metal ions by these chemosensors often involves a change in their photophysical properties upon binding to the analyte. This can be a "turn-on" or "turn-off" fluorescent response, or a colorimetric change visible to the naked eye.
Figure 1: Generalized signaling pathway for a "turn-on" fluorescent chemosensor.
The experimental workflow for evaluating the metal ion sensing capabilities of a new chemosensor typically involves synthesis, characterization, and spectroscopic titration experiments.
Figure 2: General experimental workflow for evaluating a new metal ion chemosensor.
Detailed Experimental Protocols
Synthesis of a Schiff Base Sensor from 2-Hydrazino-1,3-benzoxazole
This protocol describes a general method for the synthesis of a Schiff base sensor by reacting 2-Hydrazino-1,3-benzoxazole with an aldehyde, such as salicylaldehyde.
Dissolve 1 equivalent of 2-Hydrazino-1,3-benzoxazole in a minimal amount of hot absolute ethanol in a round-bottom flask.
In a separate beaker, dissolve 1 equivalent of salicylaldehyde in absolute ethanol.
Add the ethanolic solution of salicylaldehyde to the solution of 2-Hydrazino-1,3-benzoxazole while stirring.
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
If precipitation occurs, collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
If the product does not precipitate, reduce the volume of the solvent by rotary evaporation and cool the concentrated solution in an ice bath to induce crystallization.
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base sensor.
Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Fluorescence Titration for Metal Ion Sensing
This protocol outlines the procedure for evaluating the metal ion sensing performance of the synthesized Schiff base sensor using fluorescence spectroscopy.
Materials and Equipment:
Synthesized Schiff base sensor
A series of metal perchlorate or chloride salts (e.g., Al(ClO₄)₃, ZnCl₂, CuCl₂)
Spectroscopic grade solvent (e.g., methanol, DMSO, or a mixture with water)
Buffer solution (e.g., HEPES) if pH control is required
Volumetric flasks and micropipettes
Fluorometer
Procedure:
Preparation of Stock Solutions:
Prepare a stock solution of the Schiff base sensor (e.g., 1.0 x 10⁻³ M) in the chosen solvent.
Prepare stock solutions of the various metal salts (e.g., 1.0 x 10⁻² M) in the same solvent.
Fluorescence Titration:
In a series of cuvettes, place a fixed concentration of the sensor solution (e.g., 1.0 x 10⁻⁵ M).
To each cuvette, add increasing concentrations of a specific metal ion stock solution.
Allow the solutions to equilibrate for a set period (e.g., 2-5 minutes).
Record the fluorescence emission spectrum of each solution at a fixed excitation wavelength. The excitation wavelength should be the maximum absorption wavelength (λ_max) of the sensor.
Selectivity Study:
Prepare a solution of the sensor with the target metal ion that gives a significant fluorescence response.
To this solution, add other potentially interfering metal ions at the same or higher concentrations and record the fluorescence spectrum to observe any changes.
Determination of Detection Limit (LOD):
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (sensor solution without the metal ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).[4][5]
Figure 3: Workflow for a fluorescence titration experiment.
Conclusion
While direct and comprehensive performance data for 2-Hydrazino-1,3-benzoxazole in metal ion sensing remains an area for further research, the analysis of its potential through structurally related Schiff base derivatives demonstrates promise. These compounds offer a versatile platform for the development of new chemosensors. For researchers and drug development professionals, the synthesis and evaluation of novel Schiff bases derived from 2-Hydrazino-1,3-benzoxazole could yield highly selective and sensitive probes for a variety of metal ions, contributing to advancements in analytical and diagnostic methodologies. The provided protocols offer a foundational framework for such investigations.
Comparative Guide to the Mechanism of Action of 2-Hydrazino-1,3-benzoxazole-Based Drugs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the validated mechanisms of action of 2-Hydrazino-1,3-benzoxazole-based drugs against other therapeutic al...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated mechanisms of action of 2-Hydrazino-1,3-benzoxazole-based drugs against other therapeutic alternatives. The information is supported by experimental data and detailed protocols to facilitate reproducible research and drug development.
Antimicrobial Activity: DNA Gyrase Inhibition
A primary mechanism by which 2-Hydrazino-1,3-benzoxazole derivatives exert their antimicrobial effects is through the inhibition of DNA gyrase, an essential bacterial enzyme that modulates DNA topology.[1][2][3] By targeting this enzyme, these compounds disrupt DNA replication and repair, leading to bacterial cell death.
Experimental Protocol: DNA Gyrase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory effect of a compound on DNA gyrase supercoiling activity.
Materials:
Purified bacterial DNA gyrase (e.g., from E. coli)
Relaxed circular plasmid DNA (e.g., pBR322)
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/ml albumin)
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Positive control (e.g., Ciprofloxacin)
Negative control (solvent only)
Agarose gel electrophoresis system
DNA staining agent (e.g., Ethidium Bromide)
Gel documentation system
Procedure:
Prepare reaction mixtures on ice. For each reaction, combine the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.
Add DNA gyrase (e.g., 1 unit) to each reaction mixture.
Incubate the reactions at 37°C for 1 hour.
Stop the reaction by adding a stop buffer containing a DNA loading dye and a chelating agent (e.g., EDTA).
Load the samples onto an agarose gel (e.g., 1%).
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition for each compound concentration.
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DNA gyrase activity.
Inhibition of DNA Gyrase by 2-Hydrazino-1,3-benzoxazole Derivatives.
Anticancer Activity: VEGFR-2 Kinase Inhibition and Apoptosis Induction
Certain derivatives of 2-Hydrazino-1,3-benzoxazole have demonstrated promising anticancer activity through multiple mechanisms, including the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.[4][5][6][7] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8][9] Apoptosis is a programmed cell death pathway that is often dysregulated in cancer.[10][11][12]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to measure the inhibitory activity of compounds against VEGFR-2.[14][15][16]
Materials:
Recombinant human VEGFR-2 kinase
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
ATP
VEGFR-2 specific substrate (e.g., a synthetic peptide)
Test compounds dissolved in DMSO
Positive control (e.g., Sorafenib)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
White, opaque 96-well plates
Luminometer
Procedure:
Prepare serial dilutions of the test compounds in kinase buffer.
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
Measure the luminescence using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
Determine the IC₅₀ value by fitting the data to a dose-response curve.
VEGFR-2 Signaling Pathway Inhibition.
Experimental Protocol: Apoptosis Assay by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cells treated with test compounds.
Materials:
Cancer cell line (e.g., HepG2, MCF-7)
Cell culture medium and supplements
Test compounds dissolved in a suitable solvent
Positive control (e.g., Doxorubicin)
Annexin V-FITC Apoptosis Detection Kit
Phosphate-buffered saline (PBS)
Flow cytometer
Procedure:
Seed cells in a 6-well plate and allow them to attach overnight.
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours).
Harvest the cells by trypsinization and wash them with cold PBS.
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
Analyze the stained cells using a flow cytometer.
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental Workflow for Apoptosis Assay.
Urease Inhibition
Derivatives of 2-Hydrazino-1,3-benzoxazole have been identified as potent inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[17][18] Urease is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori, and is also of interest in agriculture to prevent nitrogen loss from urea-based fertilizers.[19][20][21]
This colorimetric assay measures the production of ammonia from urea hydrolysis to determine urease activity.[23][24][25][26]
Materials:
Purified urease (e.g., from Jack bean)
Urea solution
Phosphate buffer (pH 7.4)
Test compounds dissolved in a suitable solvent
Positive control (e.g., Thiourea)
Phenol reagent (phenol and sodium nitroprusside)
Alkali reagent (sodium hydroxide and sodium hypochlorite)
96-well microplate
Microplate reader
Procedure:
In a 96-well plate, add the phosphate buffer, urease solution, and the test compound at various concentrations.
Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).
Initiate the enzymatic reaction by adding the urea solution to each well.
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
Add the phenol reagent followed by the alkali reagent to each well to stop the reaction and develop the color.
Incubate for a further period (e.g., 50 minutes) at 37°C for color development.
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
Calculate the percentage of inhibition for each compound concentration.
Determine the IC₅₀ value.
Mechanism of Urease Inhibition.
Anthelmintic Activity: β-Tubulin Inhibition
The anthelmintic properties of some benzoxazole derivatives are attributed to their ability to inhibit the polymerization of β-tubulin, a critical component of the cytoskeleton in parasitic worms.[27] Disruption of microtubule dynamics leads to impaired cellular processes and ultimately parasite death.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.[30][31][32][33][34]
Materials:
Purified tubulin (e.g., from bovine brain)
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
GTP solution
Glycerol
Test compounds dissolved in DMSO
Positive controls (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)
96-well microplate
Temperature-controlled spectrophotometer
Procedure:
Prepare a tubulin solution in General Tubulin Buffer on ice.
Add GTP and glycerol to the tubulin solution.
In a pre-warmed 96-well plate, add the test compound at various concentrations.
Add the tubulin solution to each well to initiate polymerization.
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
Measure the absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes).
Plot the absorbance versus time to obtain polymerization curves.
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Cross-Reactivity of 2-Hydrazino-1,3-Benzoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biologi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities.[1] Understanding the cross-reactivity of these compounds is critical in drug development to anticipate off-target effects and explore polypharmacology for novel therapeutic applications. This guide provides a comparative analysis of the cross-reactivity profiles of various benzoxazole derivatives, with a focus on analogs of the 2-Hydrazino-1,3-benzoxazole structure. The information presented herein is intended to support researchers in designing more selective molecules and in interpreting structure-activity relationships.
Comparative Biological Activities and Cross-Reactivity
The diverse biological activities reported for benzoxazole derivatives inherently suggest a potential for cross-reactivity across different target classes. The following table summarizes the inhibitory activities of several 2-substituted benzoxazole derivatives against various enzymes and cell lines, offering a glimpse into their selectivity and potential off-target interactions.
Experimental Protocols for Assessing Cross-Reactivity
The evaluation of cross-reactivity is a critical step in the preclinical development of therapeutic candidates.[4] A variety of in vitro and ex vivo assays are employed to determine the specificity of a compound for its intended target and to identify potential off-target interactions.
Kinase Inhibition Assays
To assess the cross-reactivity of compounds against a panel of kinases, enzymatic assays are commonly performed.
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a specific kinase (IC50).
Methodology:
A panel of purified recombinant kinases is selected.
The test compound is serially diluted to a range of concentrations.
The kinase, its specific substrate (e.g., a peptide), and ATP are incubated with the test compound.
The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Analysis: A lower IC50 value indicates higher potency. By comparing the IC50 values across a panel of kinases, the selectivity profile of the compound can be determined.
Cellular Proliferation Assays
These assays are used to evaluate the effect of a compound on the growth of different cell lines.
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC50) in various cancer or normal cell lines.
Methodology (e.g., Sulforhodamine B (SRB) Assay):
Cells are seeded in 96-well plates and allowed to attach overnight.
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
After treatment, the cells are fixed with trichloroacetic acid (TCA).
The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
IC50 values are calculated from the dose-response curves.
Immunoassays for Cross-Reactivity
Immunoassays are crucial for assessing the cross-reactivity of antibodies but the principles can be adapted for small molecules that might interfere with antibody-antigen binding.
Objective: To determine the extent to which related compounds (analogs or structurally similar molecules) are recognized by the same antibody or interfere with a target-ligand interaction.
Methodology (e.g., Competitive ELISA):
A microtiter plate is coated with the target antigen.
A constant concentration of a specific antibody and varying concentrations of the test compound (or a known cross-reactant) are pre-incubated.
This mixture is then added to the antigen-coated wells.
The plate is incubated, allowing the antibody to bind to the coated antigen. The test compound, if it cross-reacts, will compete with the coated antigen for antibody binding.
The plate is washed to remove unbound antibodies and compounds.
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
After another incubation and wash step, a substrate for the enzyme is added, leading to a colorimetric, fluorescent, or chemiluminescent signal.
The signal is measured, and the percentage of cross-reactivity is calculated based on the shift in the dose-response curve compared to the primary analyte.
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved in cross-reactivity studies, the following diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway that could be modulated by 2-Hydrazino-1,3-benzoxazole derivatives.
Caption: A generalized workflow for the assessment of cross-reactivity.
Caption: A hypothetical signaling pathway modulated by benzoxazole derivatives.
Personal protective equipment for handling 2-Hydrazino-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety, handling, and disposal information for 2-Hydrazino-1,3-benzoxazole (CAS No. 15062-88-1).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Hydrazino-1,3-benzoxazole (CAS No. 15062-88-1). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This compound is a hazardous chemical and should be handled with extreme caution by trained personnel only.
Hazard Identification and Classification
2-Hydrazino-1,3-benzoxazole is classified as a hazardous substance. The primary hazards are summarized below.
GHS Hazard Classification:
Hazard Class
Category
GHS Hazard Statement
Signal Word
Acute Toxicity, Oral
Category 3
H301: Toxic if swallowed
Danger
Acute Toxicity, Dermal
Category 4
H312: Harmful in contact with skin
Warning
Acute Toxicity, Inhalation
Category 4
H332: Harmful if inhaled
Warning
Serious Eye Irritation
Category 2A
H319: Causes serious eye irritation
Warning
Source: Aggregated GHS information from multiple suppliers.[1]
Due to its hydrazine functional group, this compound should be treated as a potential carcinogen and mutagen with extreme caution, similar to the parent compound, hydrazine.[2][3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling 2-Hydrazino-1,3-benzoxazole.
Equipment Type
Specification
Rationale
Eye Protection
Chemical safety goggles and a face shield
Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene)
Prevents skin contact, as the substance is harmful if absorbed through the skin.
Body Protection
Flame-resistant lab coat and full-length pants
Shields skin from accidental spills and contact.
Footwear
Closed-toe shoes
Protects feet from spills.
Respiratory Protection
Use in a certified chemical fume hood
Avoids inhalation of the harmful dust or vapors. A respirator may be required for spill cleanup or if a fume hood is not available, based on a risk assessment.
Source: General guidelines for handling hydrazine derivatives.[4][5][6]
Safe Handling and Storage
Engineering Controls:
Always handle 2-Hydrazino-1,3-benzoxazole in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
Handling Procedures:
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8]
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
Wash hands thoroughly after handling, even if gloves were worn.[5]
Minimize the generation of dust when handling the solid form.
Storage:
Store in a cool, dry, dark, and well-ventilated area.[2]
Keep the container tightly sealed and store under an inert atmosphere if possible.[2]
Store away from incompatible materials, such as strong oxidizing agents.[7]
First Aid Measures
In case of exposure, seek immediate medical attention and provide the safety data sheet to the medical personnel.
Exposure Route
First Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][7]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]
Spill and Disposal Procedures
Spill Response:
Evacuate the area immediately.
Do not attempt to clean up a significant spill without proper training and PPE.
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal:
2-Hydrazino-1,3-benzoxazole and any contaminated materials must be disposed of as hazardous waste.[9]
Collect waste in a dedicated, properly labeled, and sealed container.[10]
Do not dispose of this chemical down the drain or in regular trash.[10]
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal at an approved waste disposal facility.[11]
For empty containers, the first rinse should be collected and disposed of as hazardous waste.[9]
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing the solid compound and preparing a solution.
Preparation:
Ensure the chemical fume hood is operational.
Don the required PPE: lab coat, safety goggles, face shield, and chemical-resistant gloves.
Designate a specific area within the fume hood for handling the compound.
Weighing:
Place an analytical balance inside the fume hood or use a draft shield.
Use a tared weigh boat or paper.
Carefully transfer the desired amount of 2-Hydrazino-1,3-benzoxazole to the weigh boat using a clean spatula, minimizing dust creation.
Securely close the primary container immediately after dispensing.
Solution Preparation:
Place a beaker or flask containing the desired solvent on a stir plate within the fume hood.
Carefully add the weighed 2-Hydrazino-1,3-benzoxazole to the solvent.
Use a small amount of solvent to rinse the weigh boat and add it to the solution to ensure a complete transfer.
Allow the compound to dissolve completely with stirring.
Cleanup:
Dispose of the used weigh boat, gloves, and any other contaminated disposable materials in the designated hazardous waste container.
Wipe down the spatula and the work area within the fume hood with a suitable solvent.
Wash hands thoroughly after completing the procedure and removing PPE.
Visual Workflow for Safe Handling
Caption: Safe handling workflow for 2-Hydrazino-1,3-benzoxazole.